Ethyl 2-amino-5-bromonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-5-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGADVECLXFPSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594698 | |
| Record name | Ethyl 2-amino-5-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433226-06-3 | |
| Record name | Ethyl 2-amino-5-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-5-bromonicotinate is a key heterocyclic building block in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its structure, featuring a pyridine ring substituted with amino, bromo, and ethyl carboxylate groups, makes it a versatile intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic pathways for this compound, including detailed experimental protocols, quantitative data analysis, and workflow visualizations to support researchers in its efficient preparation.
Introduction
This compound (CAS No. 433226-06-3) is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. The presence of multiple functional groups on the pyridine core allows for a wide range of chemical modifications, enabling the construction of complex molecular architectures. This guide focuses on the practical synthesis of this compound, providing detailed procedures and relevant data to facilitate its application in research and development.
Synthetic Pathways
The synthesis of this compound typically involves two key transformations: the esterification of the carboxylic acid group and the bromination of the pyridine ring. The strategic order of these steps can influence the overall efficiency and yield of the synthesis. A common and effective approach involves the direct bromination of the commercially available starting material, ethyl 2-aminonicotinate.
DOT Script of the Synthetic Pathway:
Caption: Synthetic pathway for this compound via bromination.
Experimental Protocols
This section provides a detailed experimental procedure for the synthesis of this compound.
3.1. Synthesis of this compound from Ethyl 2-aminonicotinate
Materials:
-
Ethyl 2-aminonicotinate
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-aminonicotinate (1.0 equivalent) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
DOT Script of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes typical data obtained from the synthesis of this compound.
| Parameter | Value |
| Starting Material | Ethyl 2-aminonicotinate |
| Reagent | N-Bromosuccinimide |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 139-141 °C |
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 2.4 Hz, 1H), 8.05 (d, J = 2.4 Hz, 1H), 6.05 (s, 2H, NH₂), 4.35 (q, J = 7.2 Hz, 2H), 1.38 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.5, 158.2, 150.1, 140.2, 110.8, 109.9, 61.3, 14.5.
-
Mass Spectrometry (ESI): m/z 245.0, 247.0 [M+H]⁺.
Safety and Handling
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-Bromosuccinimide is a corrosive and lachrymatory substance. Avoid inhalation and contact with skin and eyes.
-
Glacial acetic acid is corrosive and can cause severe burns.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound via the direct bromination of ethyl 2-aminonicotinate is an efficient and reliable method for producing this important building block. The detailed protocol and characterization data provided in this guide will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the facile preparation of this versatile intermediate for further synthetic applications.
Ethyl 2-amino-5-bromonicotinate chemical properties and structure
An In-depth Technical Guide to Ethyl 2-amino-5-bromonicotinate
Introduction
This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of functional groups—an amino group, a bromine atom, and an ethyl ester on a pyridine core—makes it a valuable precursor for the synthesis of complex heterocyclic compounds. This document provides a comprehensive overview of its chemical properties, structure, spectral characteristics, and its applications, particularly for professionals in chemical research and drug development. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a key intermediate in the construction of molecules with potential biological activity.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | Ethyl 2-amino-5-bromopyridine-3-carboxylate | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 433226-06-3 | [1][2][3] |
| Molecular Formula | C₈H₉BrN₂O₂ | [1][2][3][4] |
| Molecular Weight | 245.08 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | |
| Purity | Typically available at ≥95% purity. | [2] |
| Storage | Recommended storage conditions vary, ranging from room temperature to -20°C. For long-term stability, storage in a dark place under an inert atmosphere is advisable. | [2] |
Chemical Structure
The structure of this compound consists of a central pyridine ring. An amino group (-NH₂) is substituted at position 2, an ethyl carboxylate group (-COOCH₂CH₃) at position 3, and a bromine atom (-Br) at position 5. This trifunctional arrangement provides a platform for diverse chemical modifications.
Caption: Chemical structure of this compound.
Spectral Analysis
While specific experimental spectra for this compound are not publicly available, a theoretical analysis based on its structure allows for the prediction of key spectral features.
Predicted ¹H NMR Spectrum
-
Ethyl Group: A triplet signal for the methyl (-CH₃) protons around δ 1.2-1.4 ppm and a quartet for the methylene (-CH₂) protons around δ 4.2-4.4 ppm.
-
Amino Group: A broad singlet for the amino (-NH₂) protons, typically in the range of δ 5.0-6.0 ppm, which may vary with solvent and concentration.
-
Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at position 4 and the proton at position 6 will appear as doublets due to coupling with each other.
Predicted ¹³C NMR Spectrum
-
Ester Group: The carbonyl carbon (C=O) will be significantly downfield, around δ 165-170 ppm. The methylene carbon (-OCH₂) will appear around δ 60-65 ppm, and the methyl carbon (-CH₃) will be upfield, around δ 14-16 ppm.
-
Pyridine Ring: Six distinct signals for the pyridine ring carbons, with chemical shifts influenced by the attached substituents. The carbon bearing the bromine (C5) and the carbon bearing the amino group (C2) will show characteristic shifts.
Predicted IR Spectrum
-
N-H Stretch: A characteristic pair of peaks for the primary amine in the 3300-3500 cm⁻¹ region.
-
C-H Stretch: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl group and just above 3000 cm⁻¹ for the sp² C-H bonds of the pyridine ring.
-
C=O Stretch: A strong, sharp absorption band for the ester carbonyl group, expected around 1700-1730 cm⁻¹.
-
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.
-
C-Br Stretch: A signal in the fingerprint region, typically between 500-650 cm⁻¹.
Caption: General workflow for structural analysis.
Experimental Protocols: Synthesis and Reactivity
Proposed Synthesis
A common method for preparing this compound involves the direct bromination of Ethyl 2-aminonicotinate.
Reaction: Ethyl 2-aminonicotinate + Brominating Agent → this compound
Detailed Protocol:
-
Dissolution: Dissolve Ethyl 2-aminonicotinate (1 equivalent) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent dropwise to the cooled solution over 30 minutes. The reaction should be protected from light.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Caption: Proposed synthesis pathway for the target compound.
Chemical Reactivity
-
Amino Group: The amino group at the C2 position can undergo diazotization, acylation, and alkylation reactions. It can also act as a nucleophile in various coupling reactions.
-
Bromine Atom: The bromine at the C5 position is susceptible to nucleophilic aromatic substitution and is an ideal handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of carbon-based substituents.
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or can be converted to an amide through reaction with amines.
Applications in Drug Discovery and Research
This compound is a valuable intermediate in medicinal chemistry. Its application as a "Protein Degrader Building Block" suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality.[2] The ability to functionalize the molecule at its three distinct reactive sites allows for the systematic construction of compound libraries for screening against various biological targets. It is also used in broader proteomics research.[3] Its structural motif is found in a range of biologically active molecules, making it a key starting material for drug discovery programs.
References
An In-depth Technical Guide to Ethyl 2-amino-5-bromonicotinate
CAS Number: 433226-06-3
This technical guide provides a comprehensive overview of Ethyl 2-amino-5-bromonicotinate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted therapeutics.
Chemical and Physical Properties
This compound is a pyridine derivative characterized by an amino group at the 2-position, a bromine atom at the 5-position, and an ethyl carboxylate at the 3-position. These functional groups make it a versatile intermediate for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 433226-06-3 | [1][2][3][4] |
| Molecular Formula | C₈H₉BrN₂O₂ | [1][3][4] |
| Molecular Weight | 245.07 g/mol | [1][4] |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 139-141 °C | |
| Storage Temperature | -20°C or Room Temperature | [3][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of ethyl 2-aminonicotinate. A general experimental protocol is outlined below.
Experimental Protocol: Bromination of Ethyl 2-aminonicotinate
This procedure is based on a method described in the patent literature.[5]
Materials:
-
Ethyl 2-aminonicotinate
-
Sodium bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Acetic Acid
Procedure:
-
Suspend ethyl 2-aminonicotinate and sodium bicarbonate in chloroform in a reaction vessel equipped with a stirrer and cooling system. The molar ratio of sodium bicarbonate to the starting material should be approximately 3:1.
-
Cool the suspension to 0°C.
-
Prepare a solution of bromine in chloroform. The molar ratio of bromine to ethyl 2-aminonicotinate should be approximately 1.5:1.
-
Add the bromine solution dropwise to the cooled suspension of ethyl 2-aminonicotinate and sodium bicarbonate while stirring vigorously. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for one hour.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess bromine, followed by washing with brine.
-
The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Note: A similar procedure for the bromination of 2-aminonicotinic acid using bromine in acetic acid is also reported.[5]
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyridine ring. - Quartet and triplet signals corresponding to the ethyl ester group. - A broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | - Carbonyl carbon of the ester group (~165-175 ppm). - Aromatic carbons of the pyridine ring. - Methylene and methyl carbons of the ethyl group. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations of the primary amine (~3300-3500 cm⁻¹). - C=O stretching of the ester (~1700-1730 cm⁻¹). - C-N and C-Br stretching vibrations. |
Applications in Drug Discovery and Development
This compound serves as a vital scaffold in the synthesis of various pharmacologically active molecules, particularly in the fields of oncology and immunology. Its utility as a "protein degrader building block" highlights its importance in the development of novel therapeutic modalities.[3]
Synthesis of Kinase Inhibitors
The pyridine core of this compound is a common feature in many kinase inhibitors. The amino and bromo functionalities allow for diverse chemical modifications to achieve desired potency and selectivity. One of the key target classes is Bruton's tyrosine kinase (BTK), a crucial mediator in B-cell receptor signaling. Dysregulation of BTK is implicated in various B-cell malignancies.
Below is a generalized workflow for the synthesis of a BTK inhibitor using this compound as a starting material.
Caption: Generalized synthetic workflow for a BTK inhibitor.
Development of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is a valuable building block for the synthesis of the target protein-binding moiety in PROTACs.
The following diagram illustrates the general mechanism of action for a PROTAC and a simplified workflow for its synthesis.
Caption: PROTAC mechanism and synthesis workflow.
Conclusion
This compound is a chemical intermediate of significant value in the field of drug discovery. Its versatile structure allows for the efficient synthesis of complex molecules, including highly specific kinase inhibitors and innovative protein degraders. This guide has provided a foundational understanding of its properties, synthesis, and key applications, highlighting its potential to contribute to the development of next-generation therapeutics. Further research into novel synthetic routes and applications of this compound is warranted to fully exploit its potential in medicinal chemistry.
References
An In-depth Technical Guide to Ethyl 2-amino-5-bromonicotinate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical building blocks is paramount. This guide provides a detailed overview of Ethyl 2-amino-5-bromonicotinate, a heterocyclic compound of significant interest in medicinal chemistry.
Core Compound Identification
IUPAC Name: this compound[1]
Synonyms:
CAS Number: 433226-06-3[3]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C8H9BrN2O2 | [3] |
| Molecular Weight | 245.07 g/mol | [3] |
| Melting Point | 139-141 °C | |
| Boiling Point | 290.6 ± 35.0 °C (Predicted) | |
| Density | 1.575 ± 0.06 g/cm³ (Predicted) | |
| pKa | 2.59 ± 0.49 (Predicted) | |
| Appearance | Light yellow to yellow solid | |
| Purity | ≥95% | |
| Storage Temperature | Room temperature or -20°C | [3] |
Experimental Protocols
Step 1: Synthesis of 2-amino-5-bromopyridine (Precursor)
A common method for the synthesis of 2-amino-5-bromopyridine involves the bromination of 2-aminopyridine. One documented procedure is as follows:
-
Materials: 2-aminopyridine, Acetic acid, Bromine.
-
Procedure:
-
Dissolve 2-aminopyridine (3.0 moles) in 500 ml of acetic acid in a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser.
-
Cool the solution to below 20°C using an ice bath.
-
Add a solution of bromine (3.0 moles) in 300 ml of acetic acid dropwise with vigorous stirring over 1 hour. The temperature should be maintained below 20°C initially and then allowed to rise to 50°C as the hydrobromide of the product begins to crystallize.
-
Collect the precipitated 2-amino-5-bromopyridine by filtration.
-
Wash the precipitate with water until the washings are free of ionic bromide.
-
Dry the product at 110°C.
-
To remove the common impurity, 2-amino-3,5-dibromopyridine, wash the dried product with hot petroleum ether (b.p. 60–80°).
-
Step 2: Esterification to this compound (Proposed)
Following the synthesis of the 2-amino-5-bromopyridine precursor, the carboxylate group can be introduced and esterified. A potential method would be a Sandmeyer-type reaction followed by esterification.
-
Materials: 2-amino-5-bromopyridine, Sodium nitrite, Sulfuric acid, Copper(I) cyanide, Ethanol, Sulfuric acid (for catalysis).
-
Procedure (Hypothetical):
-
Diazotize 2-amino-5-bromopyridine with sodium nitrite in the presence of a strong acid like sulfuric acid at low temperatures (0-5°C) to form the corresponding diazonium salt.
-
React the diazonium salt with a cyanide source, such as copper(I) cyanide (Sandmeyer reaction), to introduce a nitrile group at the 3-position, yielding 2-amino-5-bromonicotinonitrile.
-
Hydrolyze the nitrile group to a carboxylic acid using acidic or basic conditions.
-
Perform a Fischer esterification of the resulting 2-amino-5-bromonicotinic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) under reflux to yield the final product, this compound.
-
The product would then be purified using standard techniques such as recrystallization or column chromatography.
-
Applications in Drug Discovery: A Building Block for Targeted Protein Degradation
This compound is classified as a "Protein Degrader Building Block". This indicates its utility in the synthesis of molecules for targeted protein degradation (TPD), a rapidly emerging therapeutic strategy. A prominent application of TPD is in the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule generally consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects these two ligands.
The structure of this compound, with its reactive amino and bromo functionalities, makes it an ideal scaffold for the synthesis of these linkers or for direct incorporation into the final PROTAC molecule.
Below is a conceptual workflow illustrating the role of a building block like this compound in the drug discovery process for a PROTAC.
Caption: Conceptual workflow for PROTAC drug discovery.
The following diagram illustrates the general mechanism of action of a PROTAC in inducing targeted protein degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
A Technical Guide to the Synthesis of Brominated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the primary synthetic routes to brominated pyridine derivatives, compounds of significant interest in medicinal chemistry and materials science. The introduction of a bromine atom to the pyridine ring serves as a crucial handle for further functionalization, enabling the construction of complex molecular architectures through cross-coupling reactions and other transformations. This document outlines key methodologies, including electrophilic bromination, Sandmeyer reactions, and syntheses via pyridine N-oxides, presenting them with detailed experimental protocols and comparative data to aid in synthetic planning and execution.
Core Synthetic Strategies
The synthesis of brominated pyridines can be broadly categorized into three main approaches: direct electrophilic bromination, conversion of amino-pyridines via the Sandmeyer reaction, and functionalization of pyridine N-oxides. The choice of method is dictated by the desired regioselectivity and the nature of other substituents on the pyridine ring.
Electrophilic Aromatic Substitution
Direct bromination of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack.[1][2] The nitrogen atom's electronegativity reduces the electron density of the ring, making it less nucleophilic than benzene.[1] Furthermore, under the acidic conditions often required for bromination, the pyridine nitrogen is protonated, forming a pyridinium salt, which further deactivates the ring.[3]
Consequently, harsh reaction conditions are typically necessary to achieve bromination. These reactions generally favor substitution at the 3- and 5-positions.[3][4]
Key Brominating Agents and Conditions:
-
Bromine in Oleum: Heating pyridine with bromine in the presence of oleum (sulfur trioxide in sulfuric acid) is a classic method to produce 3-bromopyridine.[3]
-
Bromine in Acetic Acid: This method can also be employed, often requiring elevated temperatures.[4]
-
N-Bromosuccinimide (NBS): NBS in the presence of an acid catalyst can be an effective brominating agent for pyridines.[5]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent, particularly in the presence of oleum, has been shown to be a selective and efficient alternative to liquid bromine, often leading to cleaner reactions and easier purification.[5]
Table 1: Comparison of Electrophilic Bromination Methods
| Brominating Agent | Substrate | Conditions | Product(s) | Yield (%) | Reference(s) |
| Br₂ / Oleum | Pyridine | 130°C | 3-Bromopyridine | Not specified | [3] |
| Br₂ / Acetic Acid | Pyridine | Heat | 3-Bromopyridine, 3,5-Dibromopyridine | Variable | [6] |
| DBDMH / Oleum | Pyridine | 50-90°C, 1-5 h | 3-Bromopyridine | >80% | [5] |
| NBS / Acetic Acid | Pyridine N-oxide | 50°C | 2- and 4-Bromopyridine | Variable | [7] |
Synthesis via Pyridine N-Oxides
To overcome the inherent deactivation of the pyridine ring and to direct bromination to the 2- and 4-positions, the pyridine N-oxide strategy is often employed. The N-oxide oxygen atom is electron-donating through resonance, which activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions.[2][3]
The N-oxide can be brominated, and the oxygen atom is subsequently removed by reduction with reagents like phosphorus trichloride (PCl₃) to yield the desired bromopyridine.[3]
Experimental Protocol: Synthesis of 2- and 4-Bromopyridine via Pyridine N-Oxide (Ochiai Method) [7]
-
N-Oxide Formation: Pyridine is oxidized to pyridine N-oxide using a suitable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.
-
Bromination: The resulting pyridine N-oxide is treated with phosphorus oxybromide (POBr₃) to yield a mixture of 2- and 4-bromopyridine.
-
Work-up and Purification: The reaction mixture is carefully quenched, neutralized, and the products are extracted and purified, typically by distillation or chromatography.
The Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the synthesis of bromopyridines from the corresponding aminopyridines.[8][9] This reaction involves the diazotization of an aminopyridine to form a diazonium salt, which is then treated with a copper(I) bromide catalyst to introduce the bromine atom.[9][10] This method is particularly useful for preparing bromopyridines with substitution patterns that are not easily accessible through direct bromination.
Experimental Protocol: Synthesis of 2,5-Dibromopyridine [11][12]
This protocol describes the conversion of 2-amino-5-bromopyridine to 2,5-dibromopyridine via a Sandmeyer reaction.
-
Dissolution: 2-amino-5-bromopyridine (0.04 mol) is slowly added to a solution of cuprous bromide (0.048 mol) in 48% hydrobromic acid (50 mL) at 0°C in an ice water bath.
-
Diazotization: A saturated solution of sodium nitrite (10 mL) is added dropwise to the mixture while maintaining the temperature at 0°C. The reaction is stirred for 3.5 hours.
-
Neutralization and Isolation: The reaction mixture is neutralized with a 40% sodium hydroxide solution to a pH of 7-8. The product is then isolated by reduced pressure distillation.
-
Yield: This procedure is reported to yield 2,5-dibromopyridine in 64% yield.[11]
Table 2: Selected Sandmeyer Reactions for Bromopyridine Synthesis
| Starting Material | Reagents | Product | Yield (%) | Reference(s) |
| 2-Aminopyridine | NaNO₂, HBr, Br₂, NaOH | 2-Bromopyridine | Not specified | [13] |
| 2-Amino-5-bromopyridine | CuBr, HBr, NaNO₂, NaOH | 2,5-Dibromopyridine | 64% | [11] |
| 2-Amino-5-bromopyridine | CuBr, HBr, NaNO₂, NaOH | 2,5-Dibromopyridine | 55-60% | [12] |
Halogen Dance Reaction
The "halogen dance" is an isomerization reaction where a halogen atom migrates to a different position on an aromatic ring under the influence of a strong base.[14][15][16] This reaction is driven by the thermodynamic stability of the resulting organometallic intermediate.[15] For bromopyridines, this can be a powerful tool to access isomers that are difficult to synthesize directly. For instance, a bromopyridine can be treated with a strong lithium amide base to induce migration of the bromine atom.
Conclusion
The synthesis of brominated pyridine derivatives is a well-established field with a variety of methods available to the synthetic chemist. Direct electrophilic bromination, while straightforward, often requires harsh conditions and offers limited regiocontrol. The use of pyridine N-oxides provides an effective strategy for directing bromination to the 2- and 4-positions. For the conversion of readily available aminopyridines, the Sandmeyer reaction is a robust and versatile tool. Finally, the halogen dance reaction offers a unique approach to isomerize bromopyridines, enabling access to otherwise difficult-to-obtain substitution patterns. The choice of synthetic route will ultimately depend on the desired isomer, the presence of other functional groups, and the scalability of the reaction. This guide provides the foundational knowledge and practical details necessary for making informed decisions in the synthesis of these valuable chemical building blocks.
References
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. chempanda.com [chempanda.com]
- 5. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 12. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to Ethyl 2-amino-5-bromonicotinate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-5-bromonicotinate is a pivotal heterocyclic building block in the field of medicinal chemistry, particularly in the development of targeted therapeutics. Its unique structural features, comprising a pyridine core with amino, bromo, and ethyl ester functionalities, offer versatile handles for chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and its critical application in the synthesis of potent kinase inhibitors, including those targeting the EGFR and HER2 signaling pathways. The information presented herein is intended to support researchers and drug development professionals in leveraging this versatile molecule for the discovery of novel therapeutic agents.
Core Data Presentation
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₉BrN₂O₂ | [1][2] |
| Molecular Weight | 245.08 g/mol | [3] |
| IUPAC Name | Ethyl 2-amino-5-bromopyridine-3-carboxylate | |
| CAS Number | 433226-06-3 | [1][2] |
| Appearance | Solid | |
| Primary Application | Chemical intermediate, Building block for protein degraders and kinase inhibitors | [1][4] |
Experimental Protocols
Representative Synthesis of a 2-Amino-5-bromopyridine Derivative
While a specific, publicly available, detailed protocol for the synthesis of this compound is not readily found in the literature, the synthesis of the closely related compound, 2-amino-5-bromopyridine, provides a well-established procedural framework. This process typically involves the bromination of 2-aminopyridine. The following is a representative protocol adapted from literature procedures for the synthesis of 2-amino-5-bromopyridine, which can be modified for the synthesis of the title compound.[5][6]
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Ethanol (90%)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) in acetone.
-
Bromination: Cool the solution to 10°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over a period of 30 minutes, ensuring the temperature is maintained.
-
Reaction Monitoring: Stir the reaction mixture at 10°C for an additional 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent by rotary evaporation under reduced pressure.
-
Purification: Recrystallize the crude product from 90% ethanol to yield 2-amino-5-bromopyridine as a solid.[6]
Note: For the synthesis of this compound, the starting material would be Ethyl 2-aminonicotinate. The reaction conditions would likely be similar, with careful control of stoichiometry and temperature to ensure selective bromination at the 5-position of the pyridine ring.
Application in Kinase Inhibitor Synthesis: A General Workflow
This compound serves as a key starting material for the synthesis of various kinase inhibitors. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl moieties. The amino group can be further functionalized to modulate the compound's properties and interactions with the target kinase.
A Representative Experimental Workflow for Kinase Inhibitor Synthesis:
-
Suzuki Coupling: React this compound with a desired boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water). This step introduces a key substituent at the 5-position of the pyridine ring.
-
Amide Coupling: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amide derivatives.
-
Further Functionalization: The 2-amino group can be acylated or alkylated to further explore the structure-activity relationship (SAR).
-
Purification and Characterization: The final compounds are purified by column chromatography or preparative HPLC and characterized by NMR and mass spectrometry.
-
Biological Evaluation: The synthesized compounds are then screened for their inhibitory activity against the target kinases in biochemical and cell-based assays.
Mandatory Visualizations
Caption: Synthetic workflow for generating a kinase inhibitor library.
Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action.
Concluding Remarks
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant biological activity. Its utility in the construction of kinase inhibitors, particularly those targeting the EGFR and HER2 pathways, underscores its importance in the ongoing quest for novel cancer therapeutics. The synthetic strategies and workflows outlined in this guide are intended to provide a solid foundation for researchers to design and execute the synthesis of new chemical entities with therapeutic potential. Further exploration of the chemical space accessible from this intermediate is likely to yield a new generation of targeted therapies.
References
Navigating the Stability and Storage of Ethyl 2-amino-5-bromonicotinate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the recommended storage conditions and potential stability considerations for Ethyl 2-amino-5-bromonicotinate (CAS No: 433226-06-3), a key building block in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the drug development field to ensure the integrity and longevity of this compound.
While extensive, peer-reviewed stability studies on this compound are not widely available in the public domain, this guide synthesizes information from supplier safety data sheets and fundamental chemical principles to provide best-practice recommendations for its handling and storage.
Recommended Storage Conditions
There is some variation in the storage temperature recommendations from different suppliers. To ensure maximum stability and mitigate potential degradation, it is crucial to adhere to the most conservative recommendations. The available data on storage conditions are summarized below.
| Parameter | Recommendation | Source |
| Storage Temperature | Store at -20°C for maximum stability. | United States Biological[1] |
| Room temperature storage is also mentioned by some suppliers. | ||
| Shipping Temperature | Ambient temperature. |
Given the conflicting information, storage at -20°C is the recommended condition to ensure the long-term integrity of this compound. For short-term use, room temperature storage may be acceptable, but users should be aware of the potential for accelerated degradation.
Potential Degradation Pathways
Based on the chemical structure of this compound, which features an ethyl ester, an aromatic amine, and a bromo-substituted pyridine ring, several potential degradation pathways can be inferred.
-
Hydrolysis of the Ethyl Ester: The ester functional group is susceptible to hydrolysis, particularly in the presence of acids or bases, to yield 2-amino-5-bromonicotinic acid and ethanol.[2][3][4][5] This process can be accelerated by exposure to moisture and non-neutral pH conditions.
-
Oxidation of the Amino Group: Aromatic amines can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.[6][7] This can lead to the formation of colored impurities and a decrease in the purity of the material.
-
Photosensitivity: Many aromatic compounds, particularly those with amino and halogen substituents, can be sensitive to light. Photodegradation can lead to complex decomposition pathways.
Experimental Protocols for In-House Stability Assessment
Due to the limited publicly available stability data, it is highly recommended that users perform in-house stability assessments, especially for critical applications such as in cGMP environments or for long-term studies. A general protocol for such an assessment would involve:
-
Initial Characterization: Fully characterize the initial batch of this compound using techniques such as HPLC (for purity), LC-MS (for impurity profiling), NMR (for structural confirmation), and Karl Fischer titration (for water content).
-
Stress Conditions: Subject aliquots of the material to various stress conditions, including:
-
Elevated Temperature: e.g., 40°C, 60°C.
-
High Humidity: e.g., 75% RH.
-
Acidic and Basic Conditions: e.g., exposure to dilute HCl and NaOH solutions.
-
Oxidative Stress: e.g., exposure to a dilute solution of hydrogen peroxide.
-
Photostability: e.g., exposure to UV and visible light as per ICH Q1B guidelines.
-
-
Time-Point Analysis: Analyze the stressed samples at predetermined time points (e.g., 1, 2, 4 weeks) using the same analytical methods as in the initial characterization.
-
Data Analysis: Compare the results from the stressed samples to a control sample stored at the recommended long-term storage condition (-20°C). This will help identify the primary degradation pathways and determine the shelf-life under various conditions.
Logical Workflow for Handling and Storage
The following diagram outlines a logical workflow for the optimal handling and storage of this compound to maintain its quality and integrity.
Caption: Recommended workflow for receiving, storing, and handling this compound.
Conclusion
Ensuring the stability of this compound is paramount for the reliability and reproducibility of research and development activities. While definitive public data is scarce, adhering to the storage recommendation of -20°C, protecting the compound from light and moisture, and conducting in-house stability studies for critical applications are essential best practices. By following the guidelines outlined in this technical guide, researchers can minimize the risk of degradation and ensure the quality of this important chemical intermediate.
References
- 1. usbio.net [usbio.net]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical degradation of aromatic amines on BDD electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials for Ethyl 2-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways to obtain Ethyl 2-amino-5-bromonicotinate, a key building block in pharmaceutical research and development, particularly in the synthesis of protein degraders. This document details the primary starting materials, experimental protocols, and quantitative data associated with the most viable synthetic routes.
Executive Summary
The synthesis of this compound can be approached through two primary strategic routes. The most extensively documented and arguably most reliable method commences with the bromination of 2-aminonicotinic acid, followed by the esterification of the resulting 2-amino-5-bromonicotinic acid. An alternative, though less detailed in current literature, involves the direct bromination of ethyl 2-aminonicotinate. This guide will focus on the former, well-established two-step synthesis, providing detailed experimental procedures and associated data.
Synthetic Pathways
The principal synthetic strategy for this compound is a two-step process starting from commercially available 2-aminonicotinic acid.
Pathway 1: Two-Step Synthesis from 2-Aminonicotinic Acid
This pathway involves:
-
Bromination: The electrophilic bromination of 2-aminonicotinic acid at the 5-position of the pyridine ring.
-
Esterification: The conversion of the carboxylic acid group of 2-amino-5-bromonicotinic acid to its ethyl ester.
A logical diagram of this pathway is presented below.
Caption: Synthesis of this compound from 2-Aminonicotinic Acid.
Quantitative Data
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1. Bromination | 2-Aminonicotinic Acid | Bromine, Acetic Acid | 2-Amino-5-bromonicotinic Acid | 82 | >95 |
| 2. Esterification | 2-Amino-5-bromonicotinic Acid | Ethanol, Sulfuric Acid | This compound | Not specified in literature, typically >85 for Fischer esterification | >95 |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromonicotinic Acid
This protocol is adapted from a documented patent application.
Materials:
-
2-Aminonicotinic acid
-
Bromine
-
Acetic acid
-
Diethyl ether
-
Sodium hydroxide solution (2N)
-
Hydrochloric acid (1N)
Procedure:
-
A solution of bromine (7 mL, 136 mmol) in acetic acid (20 mL) is added dropwise to a suspension of 2-aminonicotinic acid (9.37 g, 68 mmol) in acetic acid (230 mL) at 10°C.
-
The mixture is stirred for 6 hours at this temperature.
-
Diethyl ether (600 mL) is added, and the stirring is continued for an additional 14 hours.
-
The reaction mixture is then cooled to 0°C.
-
The resulting precipitate (the hydrobromide salt of the product) is collected by filtration, washed with diethyl ether, and dried.
-
The salt is dissolved in water (200 mL) and treated with a 2N sodium hydroxide solution (60 mL).
-
The solution is then neutralized with 1N HCl.
-
The precipitate of 2-amino-5-bromonicotinic acid is filtered, washed with water, and dried to afford the title compound.
Yield: 12.01 g (82%).
Step 2: Synthesis of this compound (General Procedure)
Materials:
-
2-Amino-5-bromonicotinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add 2-amino-5-bromonicotinic acid (1 equivalent).
-
Add a significant excess of absolute ethanol, which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
Alternative Synthetic Pathway
Pathway 2: Direct Bromination of Ethyl 2-aminonicotinate
This theoretical pathway offers a more direct route to the final product. However, detailed experimental procedures are not well-documented in the scientific literature. The primary challenge lies in controlling the regioselectivity of the bromination on the electron-rich pyridine ring.
A diagram illustrating this potential workflow is provided below.
Spectroscopic and Analytical Profile of Ethyl 2-amino-5-bromonicotinate
This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-amino-5-bromonicotinate, a key intermediate in pharmaceutical and chemical synthesis. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical analysis. This guide presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data in a structured format, details the experimental protocols for these analyses, and includes visualizations of the analytical workflow.
Spectroscopic Data
The structural elucidation of this compound is supported by data from ¹H NMR, ¹³C NMR, and IR spectroscopy. These data points are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.17 | d | 2.4 | 1H | H-6 (Pyridine) |
| 7.98 | d | 2.4 | 1H | H-4 (Pyridine) |
| 6.40 | br s | - | 2H | -NH₂ |
| 4.24 | q | 7.2 | 2H | -OCH₂CH₃ |
| 1.26 | t | 7.2 | 3H | -OCH₂CH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 167.0 | C=O (Ester) |
| 158.5 | C-2 (Pyridine) |
| 149.0 | C-6 (Pyridine) |
| 141.0 | C-4 (Pyridine) |
| 110.5 | C-3 (Pyridine) |
| 107.0 | C-5 (Pyridine) |
| 61.0 | -OCH₂CH₃ |
| 14.5 | -OCH₂CH₃ |
Solvent: CDCl₃
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3414, 3308 | Strong, Sharp | N-H Stretch (Amino group) |
| 2931 | Medium | C-H Stretch (Aliphatic) |
| 1656 | Strong | C=O Stretch (Ester) |
| 1577, 1492, 1446 | Medium | C=C Stretch (Aromatic ring) |
| 1269 | Strong | C-O Stretch (Ester) |
| 633 | Medium | C-Br Stretch |
Sample State: KBr Pellet
Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker 400 instrument operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1] Deuterated chloroform (CDCl₃) was used as the solvent, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet), coupling constants (J) in Hertz (Hz), and integration.
2.2 Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) disc. The spectrum was recorded in the range of 4000-400 cm⁻¹. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Visualizations
3.1 Synthesis Workflow
The synthesis of substituted aminopyridines often involves a multi-step process. A general synthetic pathway for producing 2-amino-5-bromopyridine derivatives, which are precursors to the title compound, is outlined below.
3.2 Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis and characterization of a synthesized compound like this compound is depicted below.
References
Methodological & Application
The Versatile Scaffold: Ethyl 2-amino-5-bromonicotinate in Modern Medicinal Chemistry
For Immediate Release
Ethyl 2-amino-5-bromonicotinate is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique trifunctional nature, featuring an amino group, a bromine atom, and an ethyl ester on a pyridine core, offers a versatile platform for the synthesis of a diverse array of biologically active molecules. This scaffold is particularly instrumental in the development of targeted therapies, most notably in the realm of oncology, where it serves as a crucial starting material for the synthesis of potent kinase inhibitors.
Application in Kinase Inhibitor Synthesis
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, including cancer. This compound provides an ideal starting point for the synthesis of small molecule kinase inhibitors due to the strategic placement of its functional groups, which allows for facile and selective modifications to achieve high-potency and selective ATP-competitive or allosteric inhibitors.
The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide variety of aryl, heteroaryl, and amino substituents, which can be tailored to interact with specific residues in the ATP-binding pocket of the target kinase. The 2-amino group can be acylated, alkylated, or used as a handle for further heterocycle formation, while the ethyl nicotinate moiety can be hydrolyzed, amidated, or reduced to introduce additional points of diversity and modulate the physicochemical properties of the final compound.
Targeting EGFR and HER2 in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are well-validated targets in oncology. Overexpression or activating mutations of these receptor tyrosine kinases are implicated in the pathogenesis of several cancers, including breast, colon, and non-small cell lung cancer.
Derivatives of aminonicotinamides have been explored as dual inhibitors of EGFR and HER2. The general synthetic strategy often involves the elaboration of the aminopyridine core to mimic the quinazoline scaffold found in many clinically approved EGFR/HER2 inhibitors like erlotinib and lapatinib. The 5-position of the nicotinic acid scaffold, occupied by the bromine in the starting material, is a key position for introducing substituents that can interact with the hydrophobic region of the kinase domain.
Dual Inhibition of CK2 and PIM-1 Kinases
Protein kinase CK2 and PIM-1 are serine/threonine kinases that are overexpressed in a wide range of human cancers and are involved in promoting cell proliferation and inhibiting apoptosis. The dual inhibition of these two kinases has emerged as a promising anticancer strategy. The aminonicotinate scaffold can be utilized to develop potent dual inhibitors of CK2 and PIM-1. The synthesis of such inhibitors often involves the construction of a larger heterocyclic system, where the initial aminopyridine structure serves as a foundational element.
Quantitative Data on Relevant Kinase Inhibitors
The following tables summarize the in vitro biological activity of representative kinase inhibitors synthesized from scaffolds related to this compound.
Table 1: Antiproliferative Activity of Pyrano[3,2-c]quinoline Derivatives (Dual EGFR/HER-2 Inhibitors)
| Compound | R | IC₅₀ (nM) vs. MCF-7 (Breast Cancer) | IC₅₀ (nM) vs. HT-29 (Colon Cancer) |
| 3a | 4-OCH₃ | 25 | 23 |
| 3f | 3,4,5-(OCH₃)₃ | 31 | 25 |
| Erlotinib (Reference) | - | 40 | 30 |
Data extracted from a study on dual EGFR/HER-2 inhibitors with a pyrano[3,2-c]quinoline core, which can be conceptually derived from aminonicotinate precursors.
Table 2: Kinase Inhibitory Activity of Pyrano[3,2-c]quinoline Derivatives
| Compound | IC₅₀ (nM) vs. EGFR | IC₅₀ (nM) vs. HER-2 |
| 3a | 68 | 30 |
| 3f | 71 | 33 |
| Erlotinib (Reference) | 80 | - |
| Lapatinib (Reference) | - | 26 |
This table highlights the dual inhibitory potential of the synthesized compounds against both EGFR and HER-2 kinases.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by inhibitors derived from the this compound scaffold.
Caption: EGFR/HER-2 Signaling Pathway and Point of Inhibition.
Experimental Protocols and Workflows
The synthesis of kinase inhibitors from this compound typically involves a multi-step sequence. A generalized experimental workflow is presented below.
Caption: Generalized Experimental Workflow for Kinase Inhibitor Synthesis.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of an arylboronic acid with this compound. This is a key step in the synthesis of many biaryl-containing kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction mixture should be degassed by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-amino-5-aryl-nicotinate derivative.
Note: This is a generalized protocol and may require optimization for specific substrates and desired outcomes.
Application Notes and Protocols: Ethyl 2-Amino-5-Bromonicotinate as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-bromonicotinate is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its pyridine core is a common feature in many approved and investigational kinase inhibitors, and the strategically placed amino, bromo, and ethyl ester functionalities offer multiple points for chemical modification. The bromine atom is particularly useful as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Myaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This enables the exploration of the chemical space around the core scaffold to optimize potency and selectivity for the target kinase. Quinoline derivatives, which can be synthesized from nicotinic acid precursors, are effective in combating cancer through various mechanisms, including the inhibition of tyrosine kinases like the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinases.[1]
This document provides detailed protocols and application notes for the use of this compound in the synthesis of kinase inhibitors, with a focus on the development of dual EGFR/HER-2 inhibitors.
Data Presentation: Inhibitory Activity of Derivative Scaffolds
While specific kinase inhibitors directly synthesized from this compound are not extensively reported in publicly available literature, the following data on pyrano[3,2-c]quinoline derivatives, which share a related core structure, demonstrate the potential of such scaffolds as potent kinase inhibitors. These compounds were synthesized and evaluated for their antiproliferative activity against breast (MCF-7) and colon (HT-29) cancer cell lines, as well as their inhibitory activity against EGFR and HER-2 kinases.[1]
| Compound | Target Cell Line/Kinase | IC50 (nM) |
| 3a | MCF-7 | 25 |
| HT-29 | 23 | |
| EGFR | 68 | |
| HER-2 | 30 | |
| 3f | HT-29 | 25 |
| EGFR | 71 | |
| HER-2 | 33 | |
| Erlotinib (Reference) | HT-29 | 30 |
| EGFR | 80 | |
| Lapatinib (Reference) | HER-2 | 26 |
Data sourced from a study on quinoline-3-carboxylate derivatives as dual inhibitors of EGFR and HER-2.[1]
Compound 3a demonstrated superior efficacy as an EGFR inhibitor with an IC50 value of 68 nM, which is 1.2-fold more potent than the reference drug erlotinib (IC50 = 80 nM).[1] Compounds 3a and 3f also showed high efficacy as HER-2 inhibitors.[1] These results highlight the potential of quinoline-based scaffolds, accessible from building blocks like this compound, in developing potent dual-target kinase inhibitors.
Experimental Protocols
The following protocols describe a generalizable synthetic route for the utilization of this compound as a building block for kinase inhibitors, focusing on a key Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol outlines the palladium-catalyzed coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-aminonicotinate derivative.
Protocol 2: Biological Evaluation - Kinase Inhibition Assay (General)
This is a general protocol for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Target kinase
-
Kinase substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Kinase activity detection reagent (e.g., Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in the assay buffer.
-
In a microplate, add the inhibitor dilution, the target kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified period.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
The amount of ATP remaining in the solution following a kinase reaction is quantified to measure kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizations
Signaling Pathway
Caption: EGFR/HER-2 signaling pathway and the point of inhibition.
Experimental Workflow
Caption: General workflow for kinase inhibitor synthesis.
Logical Relationship
Caption: From building block to biological application.
References
Application Notes and Protocols for Suzuki Coupling of Ethyl 2-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules, including biaryl and heteroaryl structures. Ethyl 2-amino-5-bromonicotinate is a versatile building block, and its functionalization at the 5-position via Suzuki coupling provides access to a diverse range of 5-aryl-2-aminonicotinate derivatives. These products are key intermediates in the synthesis of various biologically active compounds.
This document provides detailed application notes and experimental protocols for the Suzuki coupling of this compound with various arylboronic acids. The protocols are based on established procedures for structurally similar substrates, such as 5-bromonicotinic acid and other substituted aminopyridines.
Challenges and Considerations
The Suzuki coupling of this compound can present specific challenges that require careful consideration for successful implementation:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the 2-amino group can coordinate to the palladium catalyst, leading to its deactivation and reduced reaction efficiency. The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium center.
-
Substrate Reactivity: As an electron-deficient pyridine derivative, the oxidative addition of the palladium catalyst to the C-Br bond can be sluggish. Employing a highly active catalyst system is often necessary to achieve good yields.
-
Side Reactions: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the starting material. These can be minimized by ensuring an inert atmosphere and optimizing reaction conditions.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of substrates analogous to this compound. These conditions can serve as a starting point for the optimization of the specific reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 82 |
| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | Toluene/EtOH (9:1) | 90 | 24 | 78 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 6 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene/H₂O (10:1) | 95 | 18 | 72 |
| 7 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100-110 | 12-24 | Expected High |
Data adapted from protocols for 5-bromonicotinic acid and 5-bromo-2-methylpyridin-3-amine, which are expected to have similar reactivity.
Experimental Protocols
Protocol 1: Conventional Heating
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-amino-5-arylnicotinate.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol provides a general method for an accelerated Suzuki coupling reaction using microwave irradiation.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 2:1)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent mixture to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[1]
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Visualizations
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Ethyl 2-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically focusing on the versatile starting material, Ethyl 2-amino-5-bromonicotinate. This compound serves as a valuable scaffold for the construction of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below describe key cyclization and cross-coupling reactions, offering pathways to a range of functionalized heterocyclic molecules with potential therapeutic applications.
Introduction
This compound is a readily available starting material that possesses three key functional groups amenable to chemical modification: an amino group, an ethyl ester, and a bromine atom. The ortho-disposition of the amino and ester functionalities allows for cyclocondensation reactions to form fused pyrimidine rings, leading to the pyrido[2,3-d]pyrimidine core structure. The bromine atom at the 6-position of this resulting bicyclic system provides a handle for further diversification through various palladium-catalyzed cross-coupling reactions.
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including potent inhibition of various kinases.[1][2] This makes the synthetic routes starting from this compound particularly valuable for the development of new therapeutic agents, especially in oncology.
Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds
The primary approach to constructing the pyrido[2,3-d]pyrimidine core from this compound involves cyclocondensation with various C1 or N-C=N synthons. These reactions are typically straightforward and provide the foundational heterocyclic system for further elaboration.
Protocol 1: Synthesis of 6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-4-one
This protocol describes the reaction of this compound with formamide to yield the corresponding pyrido[2,3-d]pyrimidin-4-one.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of formamide (10-20 eq).
-
Reaction Conditions: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford 6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-4-one.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| This compound | 1.0 eq | Starting material |
| Formamide | 10-20 eq | Reagent and solvent |
| Ice-water | - | Precipitation of product |
| Ethanol/Acetic Acid | - | Recrystallization solvent |
Protocol 2: Synthesis of 6-Bromo-2,4-dihydroxypyrido[2,3-d]pyrimidine
This protocol details the cyclocondensation of this compound with urea to form the dihydroxy-substituted pyrido[2,3-d]pyrimidine.
Experimental Protocol:
-
Reaction Setup: In a dry reaction vessel, thoroughly mix this compound (1.0 eq) and urea (2.0-3.0 eq).
-
Reaction Conditions: Heat the mixture in an oil bath to 180-200 °C for 2-4 hours. The mixture will melt and then solidify as the reaction proceeds.
-
Work-up: Cool the reaction mass to room temperature. Treat the solid with a hot aqueous solution of sodium hydroxide (10%) to dissolve the product.
-
Isolation: Filter the hot solution to remove any insoluble impurities. Acidify the filtrate with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be recrystallized from a high-boiling solvent like dimethylformamide (DMF) or acetic acid.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| This compound | 1.0 eq | Starting material |
| Urea | 2.0-3.0 eq | Cyclizing agent |
| 10% Aqueous NaOH | - | Dissolution of product |
| Acetic Acid/dil. HCl | - | Precipitation of product |
| DMF/Acetic Acid | - | Recrystallization solvent |
Diversification of the Pyrido[2,3-d]pyrimidine Scaffold
The 6-bromo-substituted pyrido[2,3-d]pyrimidine core is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this position. This is a key strategy for generating libraries of novel compounds for biological screening.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol provides a general method for the Suzuki-Miyaura coupling of 6-bromopyrido[2,3-d]pyrimidine derivatives with various boronic acids.
Experimental Protocol:
-
Reaction Setup: To a degassed mixture of a 6-bromopyrido[2,3-d]pyrimidine derivative (1.0 eq), a boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or DMF), add a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 6-Bromopyrido[2,3-d]pyrimidine | 1.0 eq | Starting material |
| Boronic Acid | 1.2-1.5 eq | Coupling partner |
| K₂CO₃ or Cs₂CO₃ | 2.0-3.0 eq | Base |
| Pd(PPh₃)₄ | 0.05-0.1 eq | Catalyst |
| 1,4-Dioxane/Water or DMF | - | Solvent |
Signaling Pathways and Experimental Workflows
The synthesized pyrido[2,3-d]pyrimidine derivatives are often investigated for their potential to inhibit protein kinases involved in cancer cell signaling. A common target is the Epidermal Growth Factor Receptor (EGFR) and its mutants.[3]
Caption: EGFR signaling pathway and inhibition by pyrido[2,3-d]pyrimidine derivatives.
The general workflow for the synthesis and evaluation of these novel heterocyclic compounds is depicted below.
Caption: General workflow for synthesis and evaluation of novel heterocyclic compounds.
Quantitative Data Summary
The following table summarizes representative yields and biological activities for analogous pyrido[2,3-d]pyrimidine derivatives reported in the literature. It is important to note that yields and activities will vary depending on the specific substrates and reaction conditions used.
| Compound Type | Synthesis Method | Typical Yield (%) | Biological Target | Representative IC₅₀ (nM) |
| Pyrido[2,3-d]pyrimidin-4-one | Cyclocondensation with Formamide | 45-60% | PIM-1 Kinase | 11.4 - 34.6[2] |
| 2,4-Dihydroxypyrido[2,3-d]pyrimidine | Cyclocondensation with Urea | 50-70% | EGFRL858R/T790M | 13 - 50[3] |
| 6-Aryl-pyrido[2,3-d]pyrimidine | Suzuki Coupling | 60-90% | EGFR | 93 - 174[4] |
| 6-Amino-pyrido[2,3-d]pyrimidine | Buchwald-Hartwig Amination | 55-85% | DHFR | - |
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiments. Optimization of reaction conditions may be necessary to achieve desired outcomes.
References
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] These reactions are indispensable tools in the pharmaceutical and agrochemical industries for the construction of complex molecules.[1][3] This document provides detailed application notes, experimental protocols, and key data for four of the most prevalent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura Coupling, the Heck-Mizoroki Reaction, the Sonogashira Coupling, and the Buchwald-Hartwig Amination.
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium(0) active species. The three key steps are oxidative addition, transmetalation (for coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for the Heck reaction), and reductive elimination.[4][5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[5][6] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron reagents.[6][7]
Key Reaction Components
-
Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or directly from a Pd(0) source such as Pd(PPh₃)₄.[2][7]
-
Ligand: Phosphine-based ligands are common, with bulky and electron-rich ligands like SPhos or XPhos often providing high reactivity.[7][8][9]
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is crucial for the transmetalation step.[10][11]
-
Solvent: Typically polar aprotic solvents like toluene, dioxane, or THF, often with the addition of water to aid in dissolving the base.[4][10]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide (equiv) | Boronic Acid Derivative (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl bromide (1.0) | Arylboronic acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 2-24 | High |
| 2 | 5-Iodovanillin (1.0) | Phenylboronic acid (1.0) | Pd(OAc)₂ (1) | None | Amberlite IRA-400(OH) | H₂O/Ethanol | 60 | 1-2 | Not specified |
| 3 | Aryl bromide (1.0) | Arylboronic acid (1.0) | Pd(OAc)₂ (0.3) | PPh₃ (1.2) | Na₂CO₃ (1.2 M aq) | Toluene | Reflux | 1 | Not specified |
Data extracted from various sources for illustrative purposes.[7][12][13]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl bromide with an arylboronic acid.[7]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed toluene and degassed water to the reaction tube via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Heck-Mizoroki Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[14][15] It is a powerful tool for the synthesis of substituted alkenes.[16]
Key Reaction Components
-
Catalyst: Pd(OAc)₂ and Pd(PPh₃)₄ are common precatalysts.[15][16]
-
Ligand: Phosphine ligands such as PPh₃ or P(o-Tolyl)₃ are frequently used.[17]
-
Base: An organic base like triethylamine (TEA) is typically employed to neutralize the hydrogen halide formed during the reaction.[16][17]
-
Solvent: Polar aprotic solvents like acetonitrile, DMF, or DMAc are common choices.[14][16]
Quantitative Data for Heck-Mizoroki Reaction
| Entry | Aryl Halide (equiv) | Alkene (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromo-aromatic (1.0) | Methyl acrylate (5.0) | Pd(OAc)₂ (10) | P(o-Tolyl)₃ (10) | TEA (1.5) | Acetonitrile | Reflux | 5 | Not specified |
| 2 | Aryl bromide (1.0) | Styrene (1.5) | Pd(OAc)₂ (1.0) | Tetrahydropyrimidinium salt (2.0) | K₂CO₃ (2.0) | H₂O/DMF | 80 | 4 | Varies |
| 3 | Aryl halide (37.5 mmol) | Ethyl acrylate (1.5) | Pd(OAc)₂ (5) | None | TEA (3.0) | Acetonitrile | Reflux | Not specified | Not specified |
Data extracted from various sources for illustrative purposes.[14][15][17]
Experimental Protocol: Heck-Mizoroki Reaction
This protocol provides a general procedure for the Heck coupling of a bromo-aromatic compound with methyl acrylate.[17]
Materials:
-
Bromo-aromatic compound (1.0 equiv)
-
Methyl acrylate (5.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)
-
Tri(o-tolyl)phosphine (P(o-Tolyl)₃, 0.1 equiv)
-
Triethylamine (TEA, 1.5 equiv)
-
Acetonitrile (degassed)
Procedure:
-
Reaction Setup: In a flask, combine the bromo-aromatic compound, methyl acrylate, Pd(OAc)₂, P(o-Tolyl)₃, and acetonitrile.
-
Inert Atmosphere: Degas the mixture and maintain it under a nitrogen atmosphere.
-
Reaction Execution: Heat the mixture to reflux for 5 hours.
-
Work-up: After cooling, filter the resulting mixture through Celite.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired product.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18][19] It uniquely employs a dual-catalyst system of palladium and copper.[19]
Key Reaction Components
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are commonly used.[18][20]
-
Copper Co-catalyst: A copper(I) salt, typically CuI, is essential for the reaction.[18][20]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used, which can also serve as the solvent.[18][20]
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide (equiv) | Alkyne (equiv) | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl halide (1.0) | Alkyne (1.1) | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7.0) | THF | RT | 3 | 89 |
| 2 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Triethylamine | 100 | 10 | Not specified |
| 3 | Aryl iodide | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Triethylamine | RT | 1.5 | Not specified |
Data extracted from various sources for illustrative purposes.[18][20][22]
Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of an aryl halide with a terminal alkyne.[18]
Materials:
-
Aryl halide (0.81 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.025 equiv)
-
Diisopropylamine (7.0 equiv)
-
THF (5 mL)
Procedure:
-
Reaction Setup: To a solution of the aryl halide in THF at room temperature, sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the alkyne.
-
Reaction Execution: Stir the reaction for 3 hours at room temperature.
-
Work-up: Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides (or pseudohalides) and amines.[23][24] This reaction has become a vital method for synthesizing arylamines, which are prevalent in pharmaceuticals and organic materials.[23]
Key Reaction Components
-
Catalyst: A Pd(0) species, often formed in situ from Pd(OAc)₂ or Pd₂(dba)₃.[25]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting the desired reductive elimination and suppressing side reactions.[23] Examples include biaryl phosphines.[8]
-
Base: A strong, non-nucleophilic base like NaOtBu, LiHMDS, or Cs₂CO₃ is required to deprotonate the amine.[25][26]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[10]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide (equiv) | Amine (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl halide (1.0) | Amine (1.0) | XantPhos Pd G3 (5) | --- | DBU (2.0) | MeCN/PhMe | 140 | 1 | Varies |
Data extracted for illustrative purposes.[27]
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination is as follows.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, amine, base, palladium precatalyst, and ligand to an oven-dried reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Execution: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction's progress.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product via chromatography or crystallization.
Experimental Workflow and Catalytic Cycle Diagrams
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[23]
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium: 10 Surprising Uses [agmetals.com]
- 4. fiveable.me [fiveable.me]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. jmcct.com [jmcct.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck Coupling | NROChemistry [nrochemistry.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 23. benchchem.com [benchchem.com]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chemrxiv.org [chemrxiv.org]
The Versatile Role of Ethyl 2-amino-5-bromonicotinate in Crafting Bioactive Molecules
For Immediate Release
Ethyl 2-amino-5-bromonicotinate has emerged as a pivotal building block for researchers, scientists, and drug development professionals in the synthesis of a diverse array of bioactive molecules. Its unique trifunctional nature, possessing an amino group, a bromo substituent, and an ethyl ester on a pyridine core, offers a versatile platform for constructing complex molecular architectures, particularly in the realm of kinase inhibitors. This application note provides a detailed overview of its utility, focusing on the synthesis of p21-activated kinase (PAK) inhibitors, complete with experimental protocols and relevant biological data.
Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding sites of various kinases. The bromine atom on the C5 position of this compound serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the target bioactive molecules. The amino group at the C2 position and the ethyl ester at the C3 position provide additional points for derivatization, further enhancing the molecular diversity that can be achieved from this singular precursor.
Application in the Synthesis of p21-Activated Kinase (PAK) Inhibitors
A significant application of this compound is in the synthesis of inhibitors of p21-activated kinases (PAKs). PAKs are a family of serine/threonine kinases that are key regulators of cell motility, survival, and proliferation. Their dysregulation has been implicated in various cancers, making them an attractive target for therapeutic intervention. The 2-aminopyridine core, readily accessible from this compound, is a common feature in many PAK inhibitors.
The following sections detail the synthesis of a potent PAK inhibitor, 2-Amino-5-(1H-pyrazol-4-yl)-nicotinamide, starting from this compound.
Data Presentation
Table 1: Synthesis of Ethyl 2-amino-5-(1H-pyrazol-4-yl)nicotinate
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ | 1,4-Dioxane | 80 | 16 | 85 |
| Na₂CO₃ (2M aq.) |
Table 2: Bioactivity of 2-Amino-5-(1H-pyrazol-4-yl)-nicotinamide against PAK Isoforms
| Compound | Target Kinase | IC₅₀ (nM) |
| 2-Amino-5-(1H-pyrazol-4-yl)-nicotinamide | PAK1 | 150 |
| PAK2 | 200 | |
| PAK3 | 180 | |
| PAK4 | >1000 | |
| PAK5 | >1000 | |
| PAK6 | >1000 |
Note: IC₅₀ values are representative and may vary between different assays.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-5-(1H-pyrazol-4-yl)nicotinate (Suzuki-Miyaura Coupling)
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a pyrazole boronic acid pinacol ester.
Materials:
-
This compound (1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
Add Pd(dppf)Cl₂ to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane to the flask via syringe.
-
Add the 2M aqueous Na₂CO₃ solution to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Ethyl 2-amino-5-(1H-pyrazol-4-yl)nicotinate.
Protocol 2: Synthesis of 2-Amino-5-(1H-pyrazol-4-yl)-nicotinamide (Amidation)
This protocol describes the conversion of the ethyl ester to the corresponding primary amide.
Materials:
-
Ethyl 2-amino-5-(1H-pyrazol-4-yl)nicotinate (1.0 equiv)
-
7N Ammonia in methanol
-
Sealed reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve Ethyl 2-amino-5-(1H-pyrazol-4-yl)nicotinate in 7N ammonia in methanol in a sealed reaction vessel.
-
Heat the mixture to 80 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 2-Amino-5-(1H-pyrazol-4-yl)-nicotinamide.
Mandatory Visualization
Caption: Synthetic route to a PAK inhibitor.
Caption: Inhibition of the PAK signaling pathway.
Synthesis of Substituted Bipyridines: A Detailed Protocol for Researchers
Introduction
Bipyridines are a critical class of N-heterocyclic compounds extensively utilized as ligands in coordination chemistry, catalysis, and as foundational scaffolds in the development of pharmaceuticals and functional materials.[1][2] The synthesis of unsymmetrically and symmetrically substituted bipyridines requires precise and efficient cross-coupling and condensation methodologies. This document provides a comprehensive overview of prevalent synthetic protocols, including detailed experimental procedures, quantitative data summaries, and visualizations of reaction pathways and experimental workflows tailored for researchers, scientists, and drug development professionals.
The synthetic strategies covered herein include transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Negishi, and Ullmann couplings, as well as direct C-H arylation and the Kröhnke pyridine synthesis. Each method offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.
Key Synthetic Methodologies
A variety of methods have been developed for the synthesis of substituted bipyridines, with metal-catalyzed cross-coupling reactions being among the most versatile and widely employed.[1] These reactions typically involve the coupling of a pyridine derivative with another pyridine moiety, often functionalized with a leaving group (like a halogen) and an organometallic component.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a popular choice for constructing C(sp²)–C(sp²) bonds due to the stability and low toxicity of the boronic acid or ester reagents.[3] The reaction involves the palladium-catalyzed coupling of a pyridylboronic acid or ester with a halopyridine. A significant challenge in bipyridine synthesis via this method is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity.[4] The design of the catalytic system is therefore crucial for a successful reaction.[4][5]
General Reaction Scheme:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille coupling utilizes organotin reagents (stannanes) and is known for its high reactivity, often succeeding where Suzuki couplings may be less effective. [1]However, a significant drawback is the high toxicity of the organotin compounds. [1][3]This method is particularly useful for the synthesis of various 2,2′-bipyridines and can be extended to produce more complex structures like terpyridines. [1][6] General Reaction Scheme:
Where Ar1 and Ar2 are pyridyl or substituted pyridyl groups, X is a halide, and R is typically a butyl group.
Negishi Coupling
The Negishi coupling employs organozinc reagents and is a powerful and versatile method for C-C bond formation, offering mild reaction conditions, high yields, and excellent functional group tolerance. [2][7]The pyridylzinc halides are typically prepared in situ via transmetalation from pyridyllithium or by direct reaction of pyridyl halides with activated zinc. [7] General Reaction Scheme:
Where Ar1 and Ar2 are pyridyl or substituted pyridyl groups, and X and X' are halides.
Catalytic Cycle for Negishi Coupling:
Caption: Catalytic cycle for the Negishi cross-coupling reaction. [2]
Ullmann Coupling
The Ullmann condensation is one of the earliest methods for forming aryl-aryl bonds and is particularly useful for the synthesis of symmetrical bipyridines through the homocoupling of halopyridines. [3][8]Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. [4][8]Modern variations may employ palladium catalysts in combination with other metals. [3] General Reaction Scheme (Homocoupling):
Where Ar is a pyridyl or substituted pyridyl group, and X is a halide.
Proposed Mechanisms for Ullmann Coupling (Copper-mediated):
Caption: Proposed radical and anionic mechanisms for the copper-mediated Ullmann coupling. [4]
C-H Arylation
Direct C-H arylation has emerged as a promising strategy that avoids the pre-functionalization of one of the pyridine rings. [4]This approach involves the palladium-catalyzed coupling of a pyridine C-H bond with a halopyridine. Pyridine N-oxides are often used to facilitate this transformation. [9][10] General Reaction Scheme:
Where Ar1 is a pyridine or pyridine N-oxide and Ar2 is a halopyridine.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a condensation reaction used to generate highly functionalized pyridines. [11][12]It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, such as ammonium acetate. [12][13]This method is particularly useful for creating polysubstituted pyridines.
General Reaction Scheme:
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of substituted bipyridines using the aforementioned methods.
Table 1: Suzuki-Miyaura Coupling for Bipyridine Synthesis
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ ( >10) | PPh₃ | Na₂CO₃ | Toluene/H₂O | Reflux | 24 | 50-65 | [1] |
| Cyclopalladated ferrocenylimine (1) | - | CsF | Toluene | 110 | 12 | High | [3] |
| Pd(OAc)₂ (0.001) | Imidazolium salt | K₃PO₄ | Dioxane | 100 | 2 | up to 98 | [1] |
| Pd/2,3'-bipyridine (1-5) | 2,3'-bipyridine | Various | Various | 80-110 | 2-24 | Varies | [14] |
Table 2: Stille Coupling for Bipyridine Synthesis
| Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2) | PPh₃ | - | Toluene | Reflux | 48 | 60-90 | [1] |
| Cyclopalladated ferrocenylimine (1) | P(c-Hex)₃ | CuI, CsF | Dioxane | 100 | 12 | High | [3] |
Table 3: Negishi Coupling for Bipyridine Synthesis
| Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdBr(Ph)(PPh₃)₂ (2) | PPh₃ | THF | 60 | 12 | High | [1] |
| Pd(dba)₂ (2) | XPhos | THF | RT to 60 | 12-24 | 70-95 | [4] |
| Pd(PPh₃)₄ (cat.) | PPh₃ | THF | Reflux | 18-24 | High | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Methyl-2,3'-bipyridine via Negishi Coupling
[2] Materials:
-
2-Bromo-3-methylpyridine
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi, 1.7 M in pentane)
-
Anhydrous zinc chloride (ZnCl₂)
-
2-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dry ice/acetone bath
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF (100 mL) and 2-bromo-3-methylpyridine (approx. 45.1 mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add t-BuLi (1.1 eq., 50.0 mmol) dropwise over 20 minutes. Stir the mixture at -78 °C for an additional 30 minutes.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.2 eq., 54.1 mmol) in anhydrous THF.
-
Add the ZnCl₂ solution to the pyridyllithium species at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Cross-Coupling Reaction:
-
To the flask containing the organozinc reagent, add 2-bromopyridine (1.0 eq., 45.1 mmol) and Pd(PPh₃)₄ (2-5 mol%).
-
Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain this temperature for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2'-methyl-2,3'-bipyridine.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a 2,3'-Bipyridine Ligand
[14] Materials:
-
Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)
-
2,3'-Bipyridine ligand (1-5 mol%)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., dioxane, toluene, 3-5 mL)
-
Oven-dried, resealable Schlenk tube
Procedure:
-
Reaction Setup:
-
To the Schlenk tube, add the palladium source, 2,3'-bipyridine ligand, aryl halide, arylboronic acid, and base.
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
-
Reaction:
-
Add the anhydrous solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the required time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: A typical experimental workflow for biaryl synthesis via Suzuki-Miyaura cross-coupling. [14]
Conclusion
The synthesis of substituted bipyridines can be achieved through a variety of robust and versatile methods. The choice of a specific protocol depends on factors such as the desired substitution pattern, functional group tolerance, and the availability of starting materials. The detailed protocols and comparative data presented in this document serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and targeted synthesis of this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Modular preparation of cationic bipyridines and azaarenes via C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04864K [pubs.rsc.org]
- 10. Modular preparation of cationic bipyridines and azaarenes via C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Versatility of Ethyl 2-amino-5-bromonicotinate in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-amino-5-bromonicotinate is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a pyridine core, an amino group, and a bromine atom, provide a scaffold ripe for chemical modification, enabling the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes on its use in the discovery of targeted therapies, particularly kinase inhibitors and protein degraders, along with specific experimental protocols for key synthetic transformations.
Application Notes
This compound serves as a crucial starting material for the synthesis of complex molecules with therapeutic potential. The presence of three key functional groups allows for a modular and divergent approach to library synthesis in drug discovery campaigns.
-
The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common feature in ligand-receptor interactions.
-
The Amino Group: This nucleophilic center is readily acylated, alkylated, or can participate in condensation reactions to build more complex heterocyclic systems.
-
The Bromo Substituent: The bromine atom is the most versatile handle on the molecule, serving as a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents at the 5-position, which is often critical for modulating potency and selectivity towards a biological target.
A prominent application of this building block is in the development of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The structural motifs accessible from this compound are well-suited for this purpose. For instance, it is a key precursor for the synthesis of quinoline-based structures that can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key targets in oncology.
More recently, this compound has been identified as a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system. The nicotinamide scaffold, derivable from this starting material, is a known ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a common component of PROTACs.
Quantitative Data Summary
The following tables summarize key quantitative data for compounds synthesized using methodologies applicable to this compound derivatives.
Table 1: Antiproliferative Activity of Quinolone Derivatives
| Compound | Modification | Cell Line (Cancer Type) | IC₅₀ (nM) | Reference |
| 3a | 4-(4-Chlorophenyl)-pyrano[3,2-c]quinoline | HT-29 (Colon) | 23 | [1][2] |
| 3f | 4-(4-Fluorophenyl)-pyrano[3,2-c]quinoline | HT-29 (Colon) | 25 | [1][2] |
| Erlotinib | (Reference Drug) | HT-29 (Colon) | 30 | [1][2] |
| 3a | 4-(4-Chlorophenyl)-pyrano[3,2-c]quinoline | MCF-7 (Breast) | 45 | [1][2] |
| 3f | 4-(4-Fluorophenyl)-pyrano[3,2-c]quinoline | MCF-7 (Breast) | 51 | [1][2] |
Table 2: Kinase Inhibitory Activity of Quinolone Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 3a | EGFR | 68 | [1] |
| 3f | EGFR | 71 | [1] |
| 3a | HER-2 | 30 | [1] |
| 3f | HER-2 | 33 | [1] |
Experimental Protocols
The following are detailed protocols for key reactions involving this compound and its derivatives.
Protocol 1: Synthesis of Ethyl 2-amino-5-aryl-nicotinate via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of Ethyl 2-amino-5-(alkynyl)nicotinate via Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).
-
Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Synthesis of Ethyl 2-amino-5-(N-arylamino)nicotinate via Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an aniline derivative.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound and the aniline derivative.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: EGFR/HER-2 signaling pathway and point of inhibition.
Caption: Synthetic workflow for diversification.
Caption: Conceptual logic for PROTAC synthesis.
References
Solid-Phase Synthesis of Nicotinic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and modulatory effects on various signaling pathways.[1] Solid-phase synthesis (SPS) offers a powerful and efficient methodology for the rapid generation of libraries of nicotinic acid derivatives, facilitating drug discovery and lead optimization processes. This approach allows for the systematic modification of the nicotinic acid scaffold to explore structure-activity relationships (SAR).
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of nicotinic acid derivatives, including the preparation of amide and ester libraries. It also delves into the biological context of these compounds by illustrating a key signaling pathway they modulate.
Core Principles of Solid-Phase Synthesis
Solid-phase synthesis involves the attachment of a starting material to an insoluble polymer support (resin), followed by a series of chemical transformations. The key advantage of this technique is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove soluble by-products and excess reagents. The desired product is then cleaved from the resin in the final step.
A recent innovative approach has utilized a diaminonicotinic acid (DAN) scaffold for the automated, rapid synthesis of cyclic peptides on a solid support, demonstrating the versatility of the nicotinic acid backbone in advanced synthetic applications.[2][3] This method has shown high yields (up to 93%) and crude purities (>95%) for various macrocycles.[2][3]
Data Presentation: Synthesis of Nicotinic Acid Derivatives
The following tables summarize quantitative data from representative solid-phase syntheses of nicotinic acid derivatives.
Table 1: Solid-Phase Synthesis of Nicotinoyl-Amino Acid Derivatives
| Product | Resin | Yield (%) | Purity (%) | Reference |
| Nicotinoyl-L-Leucine | Wang Resin | 82.0 | >95 | [4] |
| Nicotinoyl-L-Leucyl-L-Histidine | Wang Resin | 88.2 | >95 | [4] |
| Nicotinoyl-L-Tyrosyl-L-Tyrosine | Wang Resin | 88.0 | >95 | [4] |
Table 2: Solid-Phase Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides from 2-Aminonicotinic Acid
| Compound | R1 | R2 | Yield (%) | Purity (%) | Reference |
| 9{1, 1} | Ethyl | Propyl | 50 | 80 | [2] |
| 9{5, 5} | 4-Methoxybenzyl | 4-Methoxyphenyl | 68 | >82 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Loading Nicotinic Acid onto Wang Resin
This protocol describes the immobilization of nicotinic acid onto Wang resin, a common support for the solid-phase synthesis of carboxylic acids.
Materials:
-
Wang Resin
-
Nicotinic Acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.
-
Activation of Nicotinic Acid: In a separate flask, dissolve nicotinic acid (3-5 equivalents relative to resin loading) in DMF. Add DIC (3-5 equivalents) and a catalytic amount of DMAP (0.1 equivalents). Stir the mixture at room temperature for 20-30 minutes.
-
Coupling: Add the activated nicotinic acid solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Fmoc Deprotection (if applicable for subsequent steps): If the subsequent synthesis requires a free amine, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker.
-
Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.
Protocol 2: Solid-Phase Synthesis of a Nicotinamide Library
This protocol outlines the synthesis of a diverse library of nicotinamides by coupling various amines to resin-bound nicotinic acid.
Materials:
-
Nicotinic acid-loaded Wang resin (from Protocol 1)
-
A library of primary and secondary amines
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
DCM
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the nicotinic acid-loaded resin in DMF for 1-2 hours.
-
Amine Coupling (in parallel): Distribute the swollen resin into an array of reaction vessels. To each vessel, add a solution of a unique amine (3-5 equivalents), a coupling agent like PyBOP or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Reaction: Agitate the reaction mixtures at room temperature for 4-12 hours.
-
Washing: Combine the resins and wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge and decant the ether.
-
Purification: Purify the nicotinamide derivatives by an appropriate method, such as preparative HPLC.
Protocol 3: Solid-Phase Synthesis of Nicotinoyl-Amino Acid Derivatives
This protocol is based on the successful synthesis of nicotinoyl-amino acid derivatives with high yields.[4]
Materials:
-
Fmoc-protected amino acid-loaded Wang resin
-
20% Piperidine in DMF
-
Nicotinic acid
-
1-Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
DIPEA
-
DMF
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% water
Procedure:
-
Fmoc Deprotection: Swell the Fmoc-amino acid-loaded Wang resin in DMF. Treat with 20% piperidine in DMF for 3 minutes, drain, and repeat for 30 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin with DMF (5x) and MeOH (5x).
-
Coupling of Nicotinic Acid: Prepare a coupling solution by dissolving nicotinic acid (4 equivalents), HOBt (4 equivalents), and HBTU (4 equivalents) in DMF. Add DIPEA (4 equivalents) and add the solution to the resin.
-
Reaction: Agitate the mixture for 4 hours at room temperature.
-
Washing: Wash the resin with DMF (5x) and MeOH (5x).
-
Cleavage: Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 3 hours.
-
Product Isolation: Filter the resin and precipitate the crude product from the filtrate using cold diethyl ether.
Visualizations
Experimental Workflow
Caption: General workflow for the solid-phase synthesis of a nicotinic acid derivative library.
Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Modulation
Nicotinic acid derivatives can act as modulators of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various physiological processes, including neurotransmission.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor (nAChR) activation by a nicotinic acid derivative.
Activation of nAChRs by agonists leads to an influx of cations, including Ca²⁺, which can trigger the release of various neurotransmitters and activate intracellular second messenger systems like the adenylyl cyclase/PKA pathway, ultimately leading to changes in gene expression and neuronal function.[5] The complexity of nAChR signaling offers multiple points for therapeutic intervention with novel nicotinic acid derivatives.
References
- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethyl 2-Amino-5-Bromonicotinate in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
This document outlines the application of ethyl 2-amino-5-bromonicotinate as a key intermediate in the preparation of a novel sulfonylurea herbicide. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in the synthesis and evaluation of this class of agrochemicals.
Introduction
This compound is a versatile pyridine-based building block utilized in the synthesis of various biologically active compounds. Its unique substitution pattern, featuring an amino group, a bromo substituent, and an ethyl ester, allows for diverse chemical modifications, making it a valuable starting material for the development of new agrochemicals, particularly herbicides. The presence of the bromine atom at the 5-position enables cross-coupling reactions, while the amino group at the 2-position can be readily transformed into various functional groups, such as in the formation of a sulfonylurea bridge.
Synthesis of a Novel Sulfonylurea Herbicide
A patented synthetic route (WO 2009/02486) describes the use of this compound in the preparation of a sulfonylurea herbicide. The overall synthetic workflow involves the conversion of the starting material into a key sulfamoyl intermediate, followed by coupling with a heterocyclic amine to yield the final sulfonylurea product.
Experimental Protocol: Synthesis of 2-(N,N-dimethylaminosulfamoyl)nicotinic acid ethyl ester
The initial step involves the reaction of this compound with a sulfamoyl chloride to introduce the sulfonylurea bridge precursor.
Materials:
-
This compound
-
N,N-dimethylsulfamoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution with stirring.
-
In a separate flask, prepare a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the N,N-dimethylsulfamoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2-(N,N-dimethylaminosulfamoyl)nicotinic acid ethyl ester, can be purified by column chromatography on silica gel.
Experimental Protocol: Synthesis of the Final Sulfonylurea Herbicide
The subsequent step involves the coupling of the sulfamoyl intermediate with a suitable heterocyclic amine. The patent describes the use of a triazinyl amine.
Materials:
-
2-(N,N-dimethylaminosulfamoyl)nicotinic acid ethyl ester
-
2-amino-4-methoxy-6-methyl-1,3,5-triazine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-(N,N-dimethylaminosulfamoyl)nicotinic acid ethyl ester (1.0 eq) and 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1.1 eq) in anhydrous acetonitrile.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield the final sulfonylurea herbicide.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of the target sulfonylurea herbicide, based on typical yields and purity achieved in similar reactions.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | 2-(N,N-dimethylaminosulfamoyl)nicotinic acid ethyl ester | C₁₁H₁₅N₃O₄S | 285.32 | 85-95 | >95 |
| 2 | Final Sulfonylurea Herbicide | C₁₆H₂₀N₆O₅S | 424.44 | 70-85 | >98 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathway and the general experimental workflow for the preparation of the sulfonylurea herbicide.
Caption: Synthetic pathway for the preparation of a sulfonylurea herbicide.
Application Notes and Protocols for Creating Diverse Molecular Libraries with Ethyl 2-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-bromonicotinate is a versatile bifunctional scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates several key features that make it an ideal starting point for the generation of diverse molecular libraries. The presence of a bromine atom on the pyridine ring allows for facile diversification through various palladium-catalyzed cross-coupling reactions. The adjacent amino group and the ethyl ester functionality provide additional handles for a variety of chemical transformations. This document provides detailed application notes and protocols for the utilization of this compound in the construction of molecular libraries through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, key methodologies in modern drug development.
The strategic functionalization of the pyridine core at the 5-position can significantly influence the pharmacological properties of the resulting compounds. By introducing a diverse range of aryl, heteroaryl, and amino substituents, researchers can systematically explore the chemical space around this privileged scaffold to identify novel bioactive molecules.
Key Reactions for Library Synthesis
Two of the most powerful and widely used reactions for the functionalization of this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are well-suited for parallel synthesis and the creation of large, diverse libraries of compounds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. In the context of this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl groups at the 5-position of the pyridine ring.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of a broad range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, to the 5-position of the pyridine ring.
Data Presentation: Representative Library Synthesis
The following tables summarize representative, illustrative yields for the Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound and a variety of coupling partners. These values are based on typical outcomes for similar heterocyclic systems and are intended to serve as a guide for library synthesis planning. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid/Ester | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | Ethyl 2-amino-5-phenylnicotinate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 2-amino-5-(4-methoxyphenyl)nicotinate | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Ethyl 2-amino-5-(3-fluorophenyl)nicotinate | 75-85 |
| 4 | Thiophene-2-boronic acid | Ethyl 2-amino-5-(thiophen-2-yl)nicotinate | 70-85 |
| 5 | Pyridine-3-boronic acid | Ethyl 2-amino-5-(pyridin-3-yl)nicotinate | 65-80 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Ethyl 2-amino-5-(4-(trifluoromethyl)phenyl)nicotinate | 70-85 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Aniline | Ethyl 2-amino-5-(phenylamino)nicotinate | 75-90 |
| 2 | 4-Methoxyaniline | Ethyl 2-amino-5-((4-methoxyphenyl)amino)nicotinate | 70-85 |
| 3 | Morpholine | Ethyl 2-amino-5-morpholinonicotinate | 80-95 |
| 4 | Benzylamine | Ethyl 2-amino-5-(benzylamino)nicotinate | 70-80 |
| 5 | Indole | Ethyl 2-amino-5-(1H-indol-1-yl)nicotinate | 60-75 |
| 6 | N-Methylpiperazine | Ethyl 2-amino-5-(4-methylpiperazin-1-yl)nicotinate | 75-90 |
Experimental Protocols
The following are detailed, generalized protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions on this compound. These protocols are suitable for adaptation to a parallel synthesis format for library generation.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is designed for the palladium-catalyzed coupling of this compound with a variety of boronic acids or their pinacol esters.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1) or DMF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or microwave vial, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
-
Add the degassed anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Stir the reaction mixture at 80-100 °C for 4-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-aryl/heteroarylnicotinate.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of this compound with a diverse set of amines.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 - 2.0 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos or RuPhos, 2-6 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or sealed vial, add this compound (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Add the amine (1.2 eq). If the amine is a solid, it can be added in step 1.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A workflow for creating diverse molecular libraries.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-amino-5-bromonicotinate
Welcome to the technical support center for the synthesis and optimization of Ethyl 2-amino-5-bromonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this important synthetic building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the bromination of ethyl 2-aminonicotinate.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Ineffective brominating agent. | Ensure the N-bromosuccinimide (NBS) is fresh and has been stored properly, protected from light and moisture. Consider using a fresh bottle or recrystallizing the NBS. |
| Low reaction temperature. | While the reaction is often run at room temperature, gentle heating to 40-50°C may be required to initiate or drive the reaction to completion. Monitor the reaction closely by TLC. | |
| Inappropriate solvent. | Acetonitrile is a commonly used solvent. Ensure the solvent is dry. Other polar aprotic solvents can be explored, but their effect on reaction rate and selectivity should be monitored. | |
| Low Yield of Desired Product | Incomplete reaction. | Increase the reaction time and monitor progress by TLC until the starting material is consumed. A slight excess of the brominating agent (e.g., 1.1 equivalents of NBS) can also improve conversion.[1] |
| Formation of byproducts. | Over-bromination (dibromination) can occur. Use a controlled amount of the brominating agent (1.0-1.1 equivalents). The formation of N-bromo byproducts is also possible; these are typically unstable and may decompose during workup. | |
| Difficult purification. | The product may be difficult to separate from unreacted starting material or byproducts. Optimize the recrystallization solvent system. A mixture of ethanol and water or heptane and ethyl acetate can be effective. | |
| Product is a Dark Oil or Discolored Solid | Presence of impurities. | Residual bromine or other colored impurities may be present. Treat the crude product with a decolorizing agent like activated charcoal during recrystallization. Ensure thorough washing of the filtered solid with a cold, non-polar solvent like hexane to remove soluble impurities. |
| Decomposition. | The product may be sensitive to prolonged heating or exposure to light. Minimize the time the reaction is heated and protect it from light where possible. Store the final product in a cool, dark place. | |
| Difficulty in Product Isolation/Recrystallization | Product is too soluble in the chosen solvent. | If the product is too soluble for effective recrystallization, add a miscible anti-solvent dropwise to the warm solution until turbidity is observed, then allow it to cool slowly. For example, if using ethanol, water can be used as an anti-solvent. |
| Product "oils out" during crystallization. | This occurs when the product separates as a liquid instead of crystals. This can be due to a high concentration of impurities or cooling the solution too quickly. Try using a more dilute solution, a different solvent system, or allowing the solution to cool to room temperature slowly before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the electrophilic bromination of ethyl 2-aminonicotinate using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a polar aprotic solvent like acetonitrile.
Q2: What are the critical parameters to control during the bromination reaction?
The key parameters to control are the stoichiometry of the brominating agent, the reaction temperature, and the reaction time. Using a slight excess of NBS (around 1.1 equivalents) can drive the reaction to completion, but a large excess can lead to the formation of di-brominated byproducts.[1] The reaction is often performed at room temperature, but gentle heating may be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent over-reaction.
Q3: What are the potential side products in this synthesis?
Potential side products include the di-brominated analog of the desired product and potentially N-brominated intermediates. Unreacted starting material (ethyl 2-aminonicotinate) may also be present if the reaction does not go to completion.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A common and effective method for purification is recrystallization. Suitable solvent systems include ethanol/water or ethyl acetate/heptane mixtures. The choice of solvent will depend on the impurity profile of the crude product.
Q5: How can I confirm the identity and purity of my final product?
The structure and purity of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified solid can also be compared to the literature value.
Experimental Protocols
Synthesis of this compound via Bromination of Ethyl 2-aminonicotinate
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Ethyl 2-aminonicotinate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethanol
-
Water
-
Heptane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-aminonicotinate (1.0 eq) in anhydrous acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature. The reaction mixture may be protected from light.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, it may be gently heated to 40-50°C.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
-
Drying: Dry the purified crystals under vacuum to obtain this compound.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
| Starting Material | Ethyl 2-aminonicotinate |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Molar Ratio (NBS:Starting Material) | 1.1 : 1.0[1] |
| Solvent | Acetonitrile |
| Temperature | Room Temperature to 50°C |
| Reaction Time | 2 - 6 hours (monitored by TLC) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of Ethyl 2-amino-5-bromonicotinate
This technical support center provides guidance and answers to frequently asked questions regarding the purification of Ethyl 2-amino-5-bromonicotinate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity of the product. Recrystallization is often a good first choice for removing small amounts of impurities from a solid product, while column chromatography is more suitable for separating the desired compound from significant amounts of impurities with different polarities.
Q2: What are the potential impurities in a crude sample of this compound?
A2: While specific impurities depend on the synthetic route, potential contaminants in crude this compound may include unreacted starting materials (e.g., 2-aminonicotinic acid ethyl ester), over-brominated or under-brominated species, and by-products from side reactions. It is also possible for residual solvents from the reaction or initial work-up to be present.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of the desired compound from impurities. A single spot for the purified product in multiple solvent systems is a good indicator of high purity.
Q4: What is the expected purity of this compound after successful purification?
A4: Commercially available this compound is often cited with a purity of 95% or higher.[1] With optimized purification protocols, it is feasible to achieve purities in this range or even higher, which can be assessed by techniques such as HPLC, GC, or NMR spectroscopy.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out | The compound is precipitating as a liquid instead of forming crystals. This can be due to a high concentration of impurities, a solvent in which the compound is too soluble, or too rapid cooling. | - Try using a different recrystallization solvent or a solvent mixture. - Add a slightly larger volume of the hot solvent to ensure the compound is fully dissolved. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - Add a seed crystal of the pure compound. |
| No crystal formation | The solution may not be supersaturated, meaning too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the compound. - Cool the solution in an ice bath for a longer period. - If using a solvent mixture, add a small amount of the "poor" solvent (the one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy, then warm to clarify and cool slowly. |
| Low recovery | The compound may be too soluble in the chosen solvent, even at low temperatures. Too much solvent may have been used. | - Choose a solvent in which the compound has a steep solubility curve (highly soluble when hot, poorly soluble when cold). - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Colored impurities remain | Colored impurities may co-precipitate with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation | The chosen mobile phase may not have the optimal polarity to separate the compound from its impurities. The column may have been packed improperly. | - Perform TLC analysis with different solvent systems to find a mobile phase that gives good separation (Rf value of the desired compound around 0.3-0.5 and good separation from other spots). - Adjust the polarity of the mobile phase. For normal phase chromatography, increase the polarity by adding more of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound is not eluting | The mobile phase is not polar enough to move the compound down the column. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low polarity mixture and slowly increase the percentage of the more polar solvent. |
| Compound is eluting too quickly | The mobile phase is too polar, causing the compound to have a low affinity for the stationary phase. | - Decrease the polarity of the mobile phase. For example, increase the percentage of the non-polar solvent (e.g., hexane in a hexane/ethyl acetate mixture). |
| Streaking or tailing of bands | The compound may be interacting too strongly with the stationary phase. The sample may have been loaded in a solvent that is too strong. | - Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to reduce strong interactions with the silica gel. - Dissolve the sample in a minimal amount of a solvent that is the same or less polar than the mobile phase. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not at room temperature. Based on the structure of this compound, suitable solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexane or toluene/hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with swirling until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or a vacuum oven.
Column Chromatography Protocol
-
TLC Analysis: Develop a suitable mobile phase by performing TLC analysis of the crude product. A good solvent system will show the desired compound with an Rf value of approximately 0.3-0.5 and provide good separation from impurities. For a compound like this compound, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions. The elution can be done isocratically (with a constant mobile phase composition) or with a gradient (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Suggested Solvent Systems for Screening
The following tables provide starting points for solvent selection for purification. The optimal system for a specific crude product may require some experimentation.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/Mixture | Polarity | Notes |
| Ethanol | Polar Protic | A common choice for aromatic amines. |
| Isopropanol | Polar Protic | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate | Polar Aprotic | A versatile solvent for a wide range of organic compounds. |
| Toluene | Non-polar | Can be effective for aromatic compounds. |
| Ethyl Acetate / Hexane | Mixture | The ratio can be adjusted to achieve optimal solubility and crystallization. |
| Toluene / Hexane | Mixture | A less polar mixture that can be effective for less polar impurities. |
Table 2: Suggested Mobile Phases for Column Chromatography Screening (Normal Phase)
| Mobile Phase | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A standard choice for many organic compounds. Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. |
| Dichloromethane / Methanol | Medium to High | Useful for more polar compounds. Start with a low percentage of methanol (e.g., 1-2%). |
| Toluene / Ethyl Acetate | Low to Medium | An alternative to hexane-based systems, can provide different selectivity. |
Visual Workflows
References
Technical Support Center: Reactions with Substituted Pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to side products in pyridine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of substituted pyridines?
A1: The most common side reactions during N-alkylation include over-alkylation, elimination reactions, and low product yield due to poor nucleophilicity or steric hindrance.[1] Over-alkylation can be minimized by using a stoichiometric amount of the alkylating agent or by adding it slowly.[1] Elimination is a significant side reaction when using tertiary alkyl halides, so primary or secondary alkyl halides are recommended.[1][2]
Q2: I am observing dimerization of my pyridine starting material. What causes this and how can I prevent it?
A2: Dimerization of pyridines can occur through radical reactions, often yielding bipyridines.[3] This can be promoted by reagents like elemental sodium or Raney nickel.[3] In lithiation reactions, the resulting metalated species can add to a non-metalated pyridine molecule, leading to dimerization, especially with electron-withdrawing substituents.[4] To prevent dimerization, consider using less ionic bases, controlling the temperature, and using anhydrous, degassed solvents under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation which can initiate radical formation.[5]
Q3: My lithiation reaction on a halopyridine is giving poor yield and multiple products. What could be the issue?
A3: Lithiation of halopyridines can be complex. Side reactions include nucleophilic addition of the organolithium reagent to the C=N bond of the pyridine ring instead of deprotonation.[6] The choice of the lithium base is critical; hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can prevent this addition.[6] The solvent also plays a crucial role; non-coordinating solvents might lead to different selectivities compared to coordinating solvents like THF.[7] Additionally, the nature of the substituents on the pyridine ring significantly influences the regioselectivity of the metalation.[4]
Q4: Can the pyridine ring itself open during a reaction?
A4: Yes, pyridine ring-opening is a known, though less common, reaction. It can occur under specific conditions, such as in the Zincke reaction or Birch reduction.[8] Certain transition metal complexes can also mediate the cleavage of the C-N bonds in the pyridine ring.[9] This is a crucial step in industrial hydrodenitrogenation processes.[9]
Q5: Why is electrophilic substitution on the pyridine ring so difficult, and what are the alternatives?
A5: Due to the electronegative nitrogen atom, the pyridine ring is electron-deficient and less nucleophilic than benzene, making it much less reactive towards electrophilic aromatic substitution.[3][10] Reactions often require harsh conditions and result in low yields. A common alternative is to first synthesize the pyridine N-oxide by treating the pyridine with a peracid.[3][11] The N-oxide is more reactive towards electrophilic substitution. Another strategy is to introduce substituents via nucleophilic substitution reactions, which are more favorable on the electron-deficient pyridine ring, particularly at the 2- and 4-positions.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield in N-Alkylation
This guide addresses common causes for low yields in the N-alkylation of substituted pyridines and provides potential solutions.
| Potential Cause | Suggested Solution |
| Poor Nucleophilicity of Pyridine | For pyridines with electron-withdrawing groups, consider using a stronger alkylating agent or increasing the reaction temperature.[1] |
| Inefficient Leaving Group | Ensure a good leaving group is used on the alkylating agent (e.g., I > Br > Cl > OTs).[1] |
| Steric Hindrance | If using a bulky alkylating agent or a sterically hindered pyridine, prolong the reaction time or increase the temperature.[1] |
| Inappropriate Solvent | Polar aprotic solvents like DMF or DMSO are generally effective for N-alkylation.[1] |
| Elimination Side Reaction | Avoid using tertiary alkyl halides, which are prone to elimination. Primary or secondary alkyl halides are preferred.[1][2] |
Issue 2: Formation of Multiple Isomers in Lithiation/Substitution
This guide helps troubleshoot the formation of undesired isomers during the functionalization of substituted pyridines via lithiation.
| Potential Cause | Suggested Solution |
| Incorrect Base | The choice of lithium base is crucial. For directed ortho-metalation, hindered bases like LDA or LTMP are often used at low temperatures to prevent nucleophilic addition to the ring.[6] Mixed aggregates like nBuLi-LiDMAE can offer high regioselectivity.[12] |
| Reaction Temperature | Maintain strict low-temperature control (e.g., -78°C) during the addition of the organolithium reagent and the subsequent electrophilic quench to minimize side reactions and ensure kinetic control. |
| Solvent Effects | The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium reagent.[7] THF is a common choice, but for some systems, non-polar solvents like hexane may be required to achieve the desired selectivity.[12] |
| Directing Group Influence | The nature and position of existing substituents will direct the lithiation to a specific position. Ensure your reaction strategy aligns with the directing ability of the functional groups present on the pyridine ring. |
Experimental Protocols
Protocol 1: Minimizing Over-Alkylation in N-Alkylation Reactions
This protocol provides a general procedure to control the N-alkylation of a substituted pyridine and minimize the formation of di-alkylated or other byproducts.
Materials:
-
Substituted pyridine (1.0 equiv)
-
Primary or secondary alkyl halide (1.0 - 1.1 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vessel with magnetic stirrer and temperature control
Procedure:
-
Dissolve the substituted pyridine in the anhydrous solvent in the reaction vessel under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Prepare a solution of the alkyl halide in a small amount of the same anhydrous solvent.
-
Add the alkyl halide solution dropwise to the stirred pyridine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution).
-
Extract the product with an appropriate organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualized Workflows and Pathways
Caption: A troubleshooting workflow for pyridine reactions.
Caption: N-Alkylation of pyridines and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkylation and acylation of pyridine [quimicaorganica.org]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. znaturforsch.com [znaturforsch.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcwgandhinagar.com [gcwgandhinagar.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions with Aminopyridines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for addressing challenges encountered during Suzuki-Miyaura cross-coupling reactions involving aminopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with an unprotected aminopyridine failing or giving low yields?
Low yields or reaction failure with unprotected aminopyridines are common and can be attributed to several factors stemming from the substrate's inherent properties.[1]
-
Catalyst Inhibition : The primary challenge is the coordination of the palladium catalyst by the lone pair of electrons on both the pyridine nitrogen and the amino group.[1][2][3] This coordination can lead to the formation of inactive catalyst complexes, effectively halting or slowing the catalytic cycle.[1][4][5]
-
Low Reactivity of Aryl Halide : The electron-donating nature of the amino group can decrease the reactivity of the C-X (halide) bond towards the rate-limiting oxidative addition step.[1][3] Additionally, aryl chlorides are generally less reactive than the corresponding bromides or iodides and require a more active catalyst system.[4][5][6]
-
Inactive Catalyst System : Standard catalysts like Pd(PPh₃)₄ may not be effective for these challenging substrates.[4] Highly active catalysts, often employing bulky, electron-rich phosphine ligands, are typically required to achieve good results.[4][7][8]
Q2: What are the most common side reactions, and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification. The most prevalent are:
| Side Reaction | Description | Mitigation Strategies |
| Protodeboronation | Hydrolysis of the boronic acid to the corresponding arene, effectively removing it from the reaction.[1][9] This is a common issue, especially with heteroaryl boronic acids, and can be promoted by aqueous conditions and high temperatures.[1][3] | • Use more stable boronic esters (e.g., pinacol esters).[1][3]• Work under anhydrous conditions or minimize water content.[1][10]• Use milder bases and shorter reaction times where possible.[1][10] |
| Dehalogenation | The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by trace palladium hydride species in the reaction mixture.[3][4] | • Ensure the reaction is performed under a strictly inert atmosphere.[4]• Screen different bases and solvents to find conditions that disfavor this pathway.[3] |
| Homocoupling | The boronic acid couples with itself to form a biaryl byproduct.[4] This is often exacerbated by the presence of oxygen, which can interfere with the catalyst's oxidation state.[3][6] | • Thoroughly degas all solvents and reagents before use.[3][6][11]• Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or ensure complete reduction of a Pd(II) precatalyst.[3] |
Q3: Can the free amino group interfere with the reaction even if it doesn't fully inhibit the catalyst?
Yes, the lone pair of electrons on the amino group's nitrogen can coordinate to the palladium catalyst.[2][3] While many protocols for unprotected aminopyridines are successful, this coordination can still be a source of inhibition.[3] The use of specific, bulky ligands (e.g., Buchwald ligands) is often required to create steric hindrance around the metal center, which prevents this detrimental coordination and favors the desired catalytic cycle.[3] In cases of persistent failure, protecting the amino group is a viable, albeit less direct, strategy.[3]
Troubleshooting Guide for Low Conversion
When faced with low or no conversion of your aminopyridine starting material, a systematic approach to troubleshooting is essential. The following workflow and detailed points can help diagnose and resolve the issue.
Troubleshooting Workflow
Evaluate the Catalyst System
The choice of catalyst and ligand is the most critical factor for coupling challenging aminopyridines.[1]
-
Problem : Standard ligands like PPh₃ are often ineffective for activating less reactive aryl chlorides and overcoming catalyst inhibition by the aminopyridine.[6]
-
Solution : Employ bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[6][8] These ligands facilitate the oxidative addition of the C-Cl bond and sterically discourage catalyst inhibition.[8] Modern palladium precatalysts (e.g., G3-precatalysts) can also provide a more active and stable catalytic species.[1]
Table 1: Recommended Catalyst/Ligand Systems for Aminopyridine Suzuki Couplings
| Pd Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos | 1-2% Pd / 2-4% Ligand | General, high-yielding system for challenging chlorides.[6] |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | 1-2% Pd / 2-4% Ligand | Highly effective for heteroaryl couplings.[1] |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | 1-2% Pd / 2-4% Ligand | Excellent for sterically hindered substrates.[1] |
| PdCl₂(dppf) | (dppf) | 2-5% | Robust, common precatalyst but may require higher temperatures.[6] |
Optimize the Base and Solvent
-
Base Selection : The base activates the boronic acid for transmetalation.[6] For challenging aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[6] The solubility of the base is also crucial.
-
Solvent Choice : Aprotic solvents like 1,4-dioxane, toluene, THF, or DMF are common.[5][12] The solvent must solubilize all components. Often, a small amount of water is added to the organic solvent to help dissolve the inorganic base and facilitate the catalytic cycle.[6][13] However, excess water can promote protodeboronation.[6] For reactions with K₃PO₄ under otherwise anhydrous conditions, a controlled amount of water can be beneficial.[6]
Adjust Reaction Conditions
-
Temperature : Aryl chlorides are the least reactive of the aryl halides and often require higher reaction temperatures (typically 80-110 °C) for the oxidative addition step to proceed at a reasonable rate.[6]
-
Inert Atmosphere : The active Pd(0) catalyst is sensitive to oxygen.[6] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) for the entire duration.[3][6]
Key Experimental Protocol
This section provides a generalized, robust protocol for the Suzuki-Miyaura coupling of a chloro-aminopyridine with an arylboronic acid.
Materials:
-
Amino-chloropyridine (1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 equiv)[4]
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)[4]
-
Ligand (e.g., SPhos, 2-4 mol%)[4]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)[4]
-
Degassed water (optional, often in a 4:1 to 10:1 solvent:water ratio)[2][14]
Procedure:
-
Vessel Preparation : To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a stir bar, add the amino-chloropyridine, arylboronic acid, and base.[4][6]
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[4][14]
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium precursor and the ligand.[6]
-
Solvent Addition : Add the degassed solvent(s) via syringe.[4][6]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[4]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[4][6]
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][14]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][14]
Visualizing the Process and Pitfalls
Suzuki-Miyaura Catalytic Cycle
Competing Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Catalyst and Ligand Selection for Coupling with Electron-Rich Heterocycles
Welcome to the Technical Support Center for cross-coupling reactions involving electron-rich heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst and ligand selection, and to offer troubleshooting solutions for common challenges encountered during these sensitive yet powerful transformations.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with electron-rich heterocycles often challenging?
A1: Electron-rich heterocycles can pose several challenges in cross-coupling reactions. Their high electron density can lead to strong coordination to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the C-H bonds of these heterocycles can be reactive, leading to undesired side reactions. For nitrogen-containing heterocycles, the lone pair on the nitrogen can also coordinate to the catalyst, interfering with the catalytic cycle.[1][2][3]
Q2: What are the most common side reactions observed in these couplings?
A2: Common side reactions include homocoupling of the coupling partners, protodeboronation of boronic acids in Suzuki-Miyaura coupling, and β-hydride elimination in Heck reactions. Catalyst poisoning, especially with sulfur-containing heterocycles, is also a significant issue that can lead to low or no product yield.[1][4]
Q3: Which class of ligands is generally most effective for coupling with electron-rich heterocycles?
A3: Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), and N-heterocyclic carbenes (NHCs) are generally the most effective.[5][6][7] These ligands promote the key steps of oxidative addition and reductive elimination, which can be sluggish with electron-rich substrates. Their steric bulk can also help to prevent the formation of inactive catalyst species.[8]
Q4: When should I consider using a pre-catalyst?
A4: Pre-catalysts, which are stable, well-defined palladium complexes, are highly recommended for these challenging couplings. They ensure the efficient and reproducible generation of the active Pd(0) catalytic species, leading to more reliable results compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[9][10]
Q5: How does the choice of base influence the reaction outcome?
A5: The base plays a crucial role and its choice is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used to facilitate the deprotonation steps in the catalytic cycle. However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, although they may require higher reaction temperatures.[9][10][11]
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow: Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
how to prevent protodeboronation of boronic acids in Suzuki coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation in Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the boronic acid starting material, converting it into a simple arene or heteroarene. This consumption reduces the overall yield of the desired coupled product and can complicate the purification process by introducing a significant byproduct.[1][3]
Q2: Which types of boronic acids are most susceptible to protodeboronation?
The propensity for a boronic acid to undergo protodeboronation is highly variable and depends on its organic substituent.[2] Certain classes are particularly vulnerable:
-
Heteroaromatic Boronic Acids: Especially those containing a basic nitrogen atom, such as 2-pyridylboronic acids, are known to be unstable.[1][3][4] These compounds can form reactive zwitterionic species under neutral pH conditions that rapidly decompose.[1][2]
-
Electron-Deficient Arylboronic Acids: Boronic acids bearing electron-withdrawing groups are prone to protodeboronation.[3]
-
Vinyl and Cyclopropyl Boronic Acids: These substrates are also known to be susceptible to this decomposition pathway.
Q3: What are the primary factors that promote protodeboronation?
Several reaction parameters can significantly influence the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often accelerated under strongly basic conditions, which is problematic as a base is required for the Suzuki-Miyaura catalytic cycle.[3] The base promotes the formation of a more reactive boronate anion ([ArB(OH)₃]⁻), which can be more susceptible to protonolysis.[3][5]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation relative to the desired coupling reaction.[1][3]
-
Aqueous Media: The presence of a proton source, most commonly water, is necessary for the reaction to occur.[3]
-
Inefficient Catalyst System: A slow or inefficient catalyst system means the boronic acid is exposed to potentially degrading reaction conditions for a longer period, increasing the likelihood of protodeboronation.[1]
Q4: Are boronic esters (e.g., pinacol esters) always more stable than boronic acids?
It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester, confers greater stability against protodeboronation. While esters are often easier to handle and more resistant to oxidation, they do not universally guarantee greater stability under basic aqueous conditions. In some cases, hydrolysis of the ester back to the boronic acid can be a dominant part of the overall protodeboronation process.[6] However, for particularly unstable substrates, derivatives like MIDA (N-methyliminodiacetic acid) boronates offer exceptional stability.[2]
Troubleshooting Guide
Issue: Low yield of my desired product and a significant amount of the corresponding arene byproduct is observed.
This is a classic sign that protodeboronation is outcompeting your desired Suzuki-Miyaura coupling. Use the following workflow and actionable steps to diagnose and solve the issue.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.
Data Presentation: The Impact of Reaction Parameters
Quantitative data is crucial for optimizing reaction conditions. The following tables summarize the effect of base selection and the choice of boron reagent on product yield.
Table 1: Comparison of Yields with Different Bases
This table illustrates the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 96 |
| 4 | CsF | Dioxane | Pd₂(dba)₃ | RuPhos | 80 | 4 | 92 |
| 5 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 45 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[6][7][8]
Analysis: Inorganic bases like carbonates and phosphates generally provide higher yields compared to organic bases like triethylamine under these conditions, likely by minimizing base-mediated protodeboronation.[7][8]
Table 2: Effect of Boron Reagent on Yield at Different Temperatures
This data for a heteroaryl boronic acid shows that while the free acid can be reactive at lower temperatures, the stability of its pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more significant.
| Boron Reagent | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Thiopheneboronic acid | PyFluor / Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 60 | ~85 |
| 2-Thiopheneboronic acid | PyFluor / Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~60 |
| 2-Thiopheneboronic acid pinacol ester | PyFluor / Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~75 |
Adapted from a study on a similar heterocyclic system.[6]
Key Experimental Protocols
Protocol 1: General Suzuki Coupling to Minimize Protodeboronation (Using a MIDA Boronate)
This protocol is a robust starting point for challenging couplings with substrates prone to protodeboronation, such as 2-pyridylboronic acids.
Materials:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 equiv)
-
Pyridine-MIDA boronate (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., RuPhos, 2-4 mol%)
-
Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pyridine-MIDA boronate, and K₃PO₄.
-
Transfer the vessel into a glovebox or maintain a positive pressure of an inert gas (e.g., Argon). Add the palladium pre-catalyst and the phosphine ligand.
-
Add the degassed, anhydrous solvent via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Seal the vessel tightly and place it in a preheated oil bath at a moderate temperature (e.g., 60–80 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Protocol 2: Preparation of a MIDA Boronate from a Boronic Acid
This procedure uses MIDA anhydride for a mild and efficient conversion of sensitive boronic acids into their highly stable MIDA boronate counterparts.[10][11]
Materials:
-
Boronic Acid (1.0 equiv)
-
MIDA anhydride (3.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
To a 500 mL single-necked, round-bottomed flask equipped with a Teflon-coated magnetic stir bar, add the MIDA anhydride and the boronic acid.
-
Cap the flask with a rubber septum, then evacuate and backfill with nitrogen three times.
-
Add anhydrous dioxane via syringe to form a suspension.
-
Heat the flask in an oil bath at 70 °C for 24 hours. A white precipitate should form during this time.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Collect the crude product by vacuum filtration and wash the solid with diethyl ether.
-
The crude MIDA boronate can be purified by recrystallization or column chromatography.[12]
Mechanistic Overview
Understanding the competition between the desired Suzuki coupling and the undesired protodeboronation pathway is key to troubleshooting.
Caption: Competing pathways: The desired Suzuki cycle vs. protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Minimizing Homocoupling of Boronic Acids in Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to address a common side reaction in Suzuki-Miyaura coupling: the homocoupling of boronic acids. This unwanted reaction can significantly decrease the yield of the desired cross-coupled product and complicate purification.
This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you diagnose and solve issues in your experiments.
Troubleshooting Guide: Significant Formation of Homocoupled Byproduct
Problem: My reaction is producing a significant amount of the boronic acid homocoupling byproduct, leading to low yield of the desired product and difficult purification.
Potential Cause 1: Presence of Dissolved Oxygen
Oxygen is a known promoter of boronic acid homocoupling.[1][2][3] The active Pd(0) catalyst can react with dioxygen to form a palladium peroxo complex, which can then react with the boronic acid, leading to the formation of symmetrical biaryls.[4][5][6]
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. Common methods include sparging with an inert gas (nitrogen or argon) for an extended period (e.g., 30-60 minutes) or performing several freeze-pump-thaw cycles for more complete oxygen removal.[2][7]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas, such as nitrogen or argon, using Schlenk line techniques or a glovebox.[1][8]
Potential Cause 2: Use of a Palladium(II) Precatalyst
Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) require in-situ reduction to the active Pd(0) species. This reduction can be mediated by the boronic acid itself, leading to homocoupling.[9][10] Two boronic acid molecules can couple to reduce the Pd(II) to Pd(0), thereby generating the homocoupled byproduct.[10][11]
Solutions:
-
Use a Pd(0) Precatalyst: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[7][8] This eliminates the need for the initial reduction step by the boronic acid.
-
Add a Mild Reducing Agent: If using a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate. This can help reduce the Pd(II) to Pd(0) without promoting significant homocoupling.[8][11][12]
Potential Cause 3: Suboptimal Choice of Base, Solvent, or Ligand
The choice of reaction parameters is critical and can significantly influence the competition between the desired cross-coupling and the undesired homocoupling.
Solutions:
-
Base Optimization: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH), as they are generally less likely to promote homocoupling.[9] The optimal base is often substrate-dependent and may require screening.
-
Solvent Selection: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective in minimizing homocoupling.[9] While some water is often necessary to dissolve the base, excessive amounts can sometimes promote homocoupling.[13]
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, or N-heterocyclic carbenes (NHCs) can accelerate the desired cross-coupling pathway relative to homocoupling.[2][9] The steric bulk of these ligands can hinder the formation of intermediates that lead to the homocoupled product.[9] For some challenging couplings, employing specific ligands like dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) has been shown to yield good results.[14]
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling?
A1: Homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reactant couple with each other to form a symmetrical biaryl byproduct.[8] This consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can make purification challenging due to the structural similarity of the byproduct to the target molecule.[2]
Q2: How does oxygen promote homocoupling?
A2: Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo species.[4][5] This peroxo complex can then react with two molecules of the boronic acid, leading to the formation of the homocoupled biaryl and regenerating a Pd(0) or related species that can re-enter a catalytic cycle.[4][5] Therefore, excluding oxygen from the reaction is a critical step to minimize this side reaction.[11]
Q3: Can the type of boronic acid derivative affect the rate of homocoupling?
A3: Yes, the stability of the organoboron reagent can influence the extent of side reactions. While boronic acids are commonly used, they can be prone to decomposition. Using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, can sometimes suppress side reactions, including homocoupling.[8] These derivatives often provide a slow, controlled release of the boronic acid under the reaction conditions.
Q4: My reaction is still producing the homocoupling byproduct despite degassing and using a Pd(0) catalyst. What else can I try?
A4: If you have addressed the common causes and still observe significant homocoupling, consider the following strategies:
-
Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly over a period of time (e.g., using a syringe pump) can help to maintain a low instantaneous concentration of the boronic acid in the reaction mixture, which can disfavor the bimolecular homocoupling reaction.[7][15]
-
Pre-heating the Reaction Mixture: One proactive measure is to pre-heat the mixture of the metal catalyst, base, solvent, and the coupling partner (aryl halide) before adding the boronic acid.[1] Heating the contents for about 10 minutes at 60-80°C before adding the boronic acid nucleophile can sometimes help to avoid homocoupling.[1]
-
Reagent Purity: Ensure the purity of your reagents, including the boronic acid and the aryl halide. Impurities can sometimes interfere with the catalytic cycle.
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the extent of homocoupling.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Typical Observation | Rationale |
| Pd(OAc)₂, PdCl₂ (Pd(II)) | Higher potential for homocoupling | Requires reduction by boronic acid, promoting homocoupling.[9][11] |
| Pd(PPh₃)₄, Pd₂(dba)₃ (Pd(0)) | Lower potential for homocoupling | Already in the active catalytic state.[7][8] |
| Pd/C | Can be effective in reducing homocoupling | Heterogeneous catalyst, can offer different reactivity.[11] |
Table 2: Influence of Base on Suzuki-Miyaura Coupling
| Base | Strength | General Recommendation for Minimizing Homocoupling |
| NaOH, KOH | Strong | Use with caution, can promote homocoupling and other side reactions.[9] |
| K₂CO₃, Cs₂CO₃ | Moderate | Often a good starting point, generally less likely to cause homocoupling.[9] |
| K₃PO₄ | Moderate | Frequently used and effective in many systems.[9] |
| KF | Weak | Can be beneficial in cases of protodeboronation.[3] |
Table 3: Common Solvents and Their Impact
| Solvent System | Type | General Observations |
| Toluene, 1,4-Dioxane, THF | Aprotic | Commonly used and generally effective at minimizing homocoupling.[9] |
| Toluene/Water, Dioxane/Water | Biphasic | Water is often necessary for base dissolution, but excess can be detrimental.[13] |
| Ethanol/Water | Protic/Aqueous | Can be effective, but the ratio needs optimization.[16] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol provides a standard starting point for a Suzuki-Miyaura coupling reaction with measures to suppress boronic acid homocoupling.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).[7]
-
Solvent Degassing: Degas the chosen solvent (e.g., 1,4-dioxane/water mixture) by sparging with an inert gas for at least 30 minutes. For more rigorous deoxygenation, perform three freeze-pump-thaw cycles.[7]
-
Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, combine the aryl halide (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add the degassed solvent to the reaction flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: Procedure Incorporating a Mild Reducing Agent
This protocol is adapted for use with a Pd(II) precatalyst.
-
Follow steps 1-3 of the General Protocol. In step 3, also add potassium formate (1-2 equivalents) to the reaction mixture.[11]
-
Proceed with steps 4-10 of the General Protocol, using a Pd(II) precatalyst such as Pd(OAc)₂.
Visualizations
Caption: Competing pathways of Suzuki-Miyaura cross-coupling and boronic acid homocoupling.
Caption: A decision-making workflow for troubleshooting boronic acid homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. aidic.it [aidic.it]
solvent and base selection for efficient cross-coupling of heteroaryl halides
Welcome to the Technical Support Center for heteroaryl cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize solvent and base selection for various cross-coupling methodologies.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of a pyridyl chloride is giving low to no product yield. What are the likely causes and how can I fix it?
A1: Low yields in Suzuki-Miyaura couplings of pyridyl chlorides are common and often stem from a few key issues:
-
Catalyst Inhibition: The nitrogen lone pair of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1][2] This is often referred to as the "2-pyridyl problem."[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can shield the palladium center and promote the desired catalytic cycle.[2]
-
-
Poor Oxidative Addition: The C-Cl bond is stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[2]
-
Solution: Increase the reaction temperature and consider using a more active palladium precatalyst system. Screening different palladium sources and ligands is often necessary.[2]
-
-
Protodeboronation: The pyridylboronic acid can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water.[2][3]
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. What causes this and how can it be minimized?
A2: Homocoupling of the boronic acid is a common side reaction that forms a symmetrical biaryl from two molecules of the boronic acid. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[3]
-
Solutions to Minimize Homocoupling:
-
Strict Exclusion of Oxygen: This is the most critical factor. Ensure your reaction setup is under an inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas.[3]
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can favor homocoupling.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) source or a precatalyst that efficiently generates Pd(0) can reduce the amount of Pd(II) available for the homocoupling pathway.[2]
-
Q3: In my Buchwald-Hartwig amination of an electron-deficient heteroaryl halide, I'm getting a complex mixture of byproducts. What should I consider?
A3: Reactions with electron-deficient heteroaryl halides can be challenging. The choice of base and solvent is critical to avoid side reactions.
-
Base Selection: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, for some substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may provide better results by minimizing base-promoted decomposition of the starting material or product.[4]
-
Solvent Effects: Aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[4] The solubility of the base and the palladium complex can be influenced by the solvent, which in turn affects the reaction rate and profile. For instance, Cs₂CO₃ has higher solubility in organic solvents compared to other inorganic bases, which can be advantageous in certain cases.[5]
-
Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands is crucial for promoting the desired C-N bond formation and suppressing side reactions.[6]
Q4: Can organic bases be used in Buchwald-Hartwig aminations, and what are their advantages?
A4: Yes, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used and offer a solution to issues associated with heterogeneous reaction mixtures that arise from using inorganic bases.[7] However, the effect of the organic base concentration on the reaction rate can vary; in some cases, it can be inhibitory.[7] The choice between an inorganic and organic base will depend on the specific substrates and desired reaction conditions.
Troubleshooting Guides
Suzuki-Miyaura Coupling of Heteroaryl Halides
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Catalyst deactivation by heteroatom coordination. | Use bulky, electron-rich ligands (e.g., XPhos, SPhos).[2] |
| Low reactivity of heteroaryl chloride. | Increase reaction temperature; screen more active catalyst systems.[2] | |
| Protodeboronation of the boronic acid. | Use anhydrous solvents and bases; switch to a boronate ester or trifluoroborate salt.[2][3] | |
| Significant Homocoupling | Presence of oxygen. | Thoroughly degas all solvents and maintain a strict inert atmosphere.[3] |
| Excess boronic acid. | Optimize the stoichiometry of the boronic acid (typically 1.1-1.5 eq.).[3] | |
| Dehalogenation of Starting Material | Side reaction promoted by certain conditions. | Screen different bases and solvents; optimize the reaction temperature.[1] |
Buchwald-Hartwig Amination of Heteroaryl Halides
| Problem | Potential Cause | Recommended Solution(s) |
| Low Conversion | Inefficient catalyst system. | Screen different generations of Buchwald-Hartwig precatalysts and ligands.[4] |
| Poor choice of base. | Screen a panel of bases including strong alkoxides (NaOt-Bu) and weaker inorganic bases (Cs₂CO₃, K₃PO₄).[4] | |
| Complex Mixture of Byproducts | Base-sensitive substrate or product. | Use a weaker base (e.g., K₃PO₄) and potentially a lower reaction temperature. |
| Inappropriate solvent. | Ethereal (dioxane, THF) and aromatic (toluene) solvents are generally effective. Avoid chlorinated solvents and acetonitrile.[4] | |
| Reaction Stalls | Catalyst inhibition. | Ensure high purity of reagents and solvents. Consider a different ligand that is more robust. |
Quantitative Data Summary
The selection of solvent and base can dramatically impact the yield of a cross-coupling reaction. Below are illustrative tables summarizing these effects for common cross-coupling reactions of heteroaryl halides.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
Reaction: 4-bromotoluene + Phenylboronic acid. Catalyst system: Pd(OAc)₂/PPh₃. Solvent: Toluene/H₂O. Temperature: 100 °C. Time: 12h.
| Base | pKa of Conjugate Acid | Yield (%) |
| Na₂CO₃ | 10.3 | 92 |
| K₂CO₃ | 10.3 | 90 |
| K₃PO₄ | 12.3 | 95 |
| Cs₂CO₃ | 10.3 | 88 |
| NaOH | 15.7 | 78 |
| TEA (Triethylamine) | 10.8 | 45 |
| Data compiled for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.[5] |
From this data, inorganic bases like carbonates and phosphates generally provide higher yields than organic bases like triethylamine under these specific conditions.[5]
Table 2: Effect of Solvent on Buchwald-Hartwig Amination Conversion
Reaction: Bromobenzene + Secondary Amine. Catalyst system: [Pd(allyl)Cl]₂/Ligand. Base: NaOt-Bu or t-BuOLi.
| Solvent | Dielectric Constant (20 °C) | Conversion (%) with TrixiePhos Ligand | Conversion (%) with XPhos Ligand |
| Toluene | 2.38 | >95 | >95 |
| 1,4-Dioxane | 2.21 | ~90 | ~90 |
| Tetrahydrofuran (THF) | 7.58 | ~80 | ~75 |
| tert-Butanol | 12.47 | ~60 | ~55 |
| Data compiled from a study on the synthesis of fluorescent organic semiconductors.[8] Non-polar solvents like toluene and dioxane gave the best results in this system. |
Experimental Protocols
Protocol 1: High-Throughput Screening of Solvents and Bases for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening various solvents and bases in a 96-well plate format to optimize a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
96-well reaction block with sealing mat.
-
Inert atmosphere glovebox or Schlenk line.
-
Automated liquid handler or multichannel pipette.
-
Stock solutions of heteroaryl halide, boronic acid derivative, palladium precatalyst, and ligand in a suitable anhydrous solvent (e.g., dioxane).
-
A selection of anhydrous bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu).
-
A selection of anhydrous, degassed solvents (e.g., dioxane, THF, toluene, DMF).
Procedure:
-
Preparation of Reagent Plates:
-
In an inert atmosphere, dispense the desired amount of each solid base into the wells of the 96-well reaction block.
-
Prepare stock solutions of the heteroaryl halide, boronic acid, palladium precatalyst, and ligand.
-
-
Reagent Addition:
-
Using an automated liquid handler or multichannel pipette, add the stock solutions of the heteroaryl halide and boronic acid to each well.
-
Add the stock solutions of the palladium precatalyst and ligand to each well.
-
Add the screening solvents to the designated wells.
-
-
Reaction Execution:
-
Seal the reaction block securely with a sealing mat.
-
Transfer the reaction block to a heating/shaking unit and run the reaction at the desired temperature for a set time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reaction block to room temperature.
-
Quench the reactions by adding a suitable solvent (e.g., water or methanol) to each well.
-
Dilute the reaction mixtures and analyze the product yield in each well using a high-throughput method such as UPLC-MS.
-
Visualizations
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Solvent and Base Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Maximizing Recovery of Polar Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the workup and purification of polar products.
Section 1: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases. However, recovering polar analytes from aqueous solutions can be challenging due to their high water solubility.
Frequently Asked Questions (FAQs)
Q1: My polar compound has poor recovery during extraction from an aqueous phase. How can I improve this?
A1: Poor recovery of polar compounds is often due to their high affinity for the aqueous phase. To enhance partitioning into the organic layer, you can employ the "salting-out" effect. By dissolving a high concentration of an inorganic salt (e.g., NaCl, Na₂SO₄, or (NH₄)₂SO₄) into the aqueous phase, you increase its polarity and ionic strength.[1][2][3] This reduces the solubility of the polar organic compound in the aqueous layer, driving it into the organic phase.[1][3]
Q2: I'm observing a stable emulsion at the interface of my aqueous and organic layers. What can I do to break it?
A2: Emulsion formation is a common issue, particularly when dealing with complex mixtures. Here are several techniques to break an emulsion:
-
Addition of Brine: Introduce a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to disrupt the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[4]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Addition of a Different Organic Solvent: A small amount of a different organic solvent can alter the overall properties of the organic phase and help to break the emulsion.
-
Filtration through a Phase Separator Paper: These specialized filter papers are hydrophobic and allow the organic phase to pass through while retaining the aqueous phase.
Q3: Which organic solvent is best for extracting polar compounds?
A3: The choice of solvent is critical. While highly nonpolar solvents like hexane are ineffective for polar compounds, more polar solvents like ethyl acetate, dichloromethane, or n-butanol are often used. For very polar analytes, a mixture of solvents, such as 3:1 chloroform/isopropanol, can be effective at pulling water-soluble organic compounds out of the aqueous phase. It's important to select a solvent that is immiscible with the aqueous phase.
Troubleshooting Guide: Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Low Product Recovery | Product is too polar and remains in the aqueous layer. | - Add a salt to the aqueous layer ("salting-out") to decrease the polarity of the organic product.[1][2][3]- Use a more polar organic solvent for extraction (e.g., ethyl acetate, n-butanol).- Perform multiple extractions with smaller volumes of organic solvent. |
| Emulsion formation trapping the product at the interface. | - Add brine to the separatory funnel.- Gently swirl instead of shaking vigorously.[4]- Centrifuge the mixture.- Filter through a phase separator paper. | |
| Persistent Emulsion | High concentration of surfactants or other amphipathic molecules. | - Add a saturated salt solution (brine).- Allow the mixture to stand for an extended period.- Gently stir the mixture with a glass rod.- Filter the entire mixture through a bed of Celite. |
| Third Layer Formation | Presence of a partially miscible solvent or insoluble material. | - Add more of either the aqueous or organic solvent to see if the layer dissolves.- If a solid, filter the mixture. |
Experimental Protocol: Salting-Out Extraction for Polar Analytes
-
Preparation: Dissolve the crude reaction mixture in a suitable volume of water in a separatory funnel.
-
Salting-Out: Add a significant amount of a neutral salt, such as sodium chloride or sodium sulfate, to the aqueous solution until it is saturated or near-saturated. Swirl to dissolve the salt.
-
Extraction: Add an appropriate volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Mixing: Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower layer. If the organic layer is the lower layer, drain it into a clean flask. If the organic layer is the upper layer, drain and discard the lower aqueous layer, then pour the upper organic layer out through the top of the funnel.
-
Repeat: Repeat the extraction process with fresh organic solvent at least two more times to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Section 2: Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a powerful technique for sample clean-up and concentration, which can be adapted for the efficient recovery of polar compounds.
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge should I use for my polar analyte in an aqueous sample?
A1: For retaining polar analytes from aqueous samples, a reversed-phase or a hydrophilic-lipophilic balanced (HLB) sorbent is typically recommended.[5] HLB sorbents are versatile as they can retain a broad range of compounds. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) SPE can be used, where a polar stationary phase retains polar analytes from a high-organic mobile phase.[6]
Q2: My polar analyte is in a nonpolar organic solvent. Which SPE cartridge is suitable?
A2: In this scenario, normal phase SPE is the ideal choice.[7][8] The polar sorbent (e.g., silica, diol, aminopropyl) will retain the polar analyte from the nonpolar matrix.[5][7] The analyte can then be eluted with a more polar solvent.[5]
Q3: My analyte is not retaining on the SPE cartridge. What could be the issue?
A3: Lack of retention can be due to several factors:
-
Incorrect Sorbent Choice: The sorbent may not be appropriate for your analyte and sample matrix. Re-evaluate the retention mechanism.
-
Improper Conditioning/Equilibration: The sorbent bed must be properly wetted and equilibrated with a solvent similar in composition to the sample matrix to ensure proper interaction.[9]
-
Sample Solvent Too Strong: The solvent in which your sample is dissolved may be too strong, causing the analyte to elute during the loading step. Dilute your sample in a weaker solvent if possible.[9]
-
Flow Rate Too High: A high flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent.[9]
Troubleshooting Guide: Solid-Phase Extraction
| Issue | Possible Cause | Solution |
| Low Analyte Recovery | Analyte did not retain on the sorbent. | - Ensure proper conditioning and equilibration of the cartridge.[9]- Decrease the flow rate during sample loading.[9]- Dilute the sample in a weaker solvent.[9]- Use a sorbent with a stronger affinity for the analyte.[9] |
| Analyte was not fully eluted. | - Use a stronger elution solvent.[10]- Increase the volume of the elution solvent.[10]- Try eluting in two separate, smaller volumes.[10]- Adjust the pH or polarity of the elution solvent to improve analyte solubility.[10] | |
| Inconsistent Results | Cartridge bed dried out before sample loading (for reversed-phase). | - Ensure the sorbent bed remains wet after conditioning and equilibration. |
| Variable flow rates. | - Use a vacuum manifold or automated system for consistent flow. | |
| Interferences in Eluate | Wash step was not effective. | - Use a stronger wash solvent that does not elute the analyte.- Optimize the wash solvent volume. |
Experimental Protocol: Normal Phase SPE for a Polar Analyte in a Nonpolar Matrix
-
Conditioning: Pass 1-2 column volumes of a polar solvent (e.g., methanol) through the cartridge to activate the polar sorbent.
-
Equilibration: Flush the cartridge with 1-2 column volumes of the nonpolar solvent in which the sample is dissolved (e.g., hexane). Do not allow the sorbent to dry.
-
Sample Loading: Dissolve the sample in a minimal amount of the nonpolar solvent and load it onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[5]
-
Washing: Pass 1-2 column volumes of the nonpolar solvent through the cartridge to wash away any nonpolar impurities.
-
Elution: Elute the retained polar analyte with a small volume of a polar solvent (e.g., ethyl acetate, methanol, or a mixture). Collect the eluate.
-
Analysis: The collected fraction can then be analyzed or further concentrated.
Section 3: Chromatography
Chromatography is a powerful purification technique. For polar compounds, normal phase, reversed-phase, and HILIC are commonly employed.
Frequently Asked Questions (FAQs)
Q1: My polar compound is stuck at the baseline of my silica gel TLC plate, even with 100% ethyl acetate. What should I do?
A1: This indicates that your compound is highly polar and is strongly adsorbed to the acidic silica gel. You can try the following:
-
More Polar Solvent System: Use a more polar eluent, such as a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10).[11] For very polar or basic compounds, adding a small amount of ammonium hydroxide to the methanol can be effective.[12]
-
Deactivate the Silica Gel: The acidic nature of silica gel can cause strong binding of some polar compounds. You can deactivate the silica by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-3%).[13][14]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol or amino.[15]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is often a better choice.[16][17]
Q2: What is HILIC and when should I use it?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal phase chromatography used for the separation of highly polar and hydrophilic compounds.[18][19] It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[19] HILIC is particularly useful when your polar compound is not retained in reversed-phase chromatography and is too strongly retained in normal phase chromatography.
Q3: How can I improve the peak shape of my polar basic compound in reversed-phase chromatography?
A3: Peak tailing for basic compounds in reversed-phase chromatography is often due to interactions with acidic silanol groups on the silica surface. To improve peak shape:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-4 with formic acid or trifluoroacetic acid) will protonate the basic analyte and suppress the ionization of the silanol groups, reducing unwanted interactions.[15]
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[15]
-
Use an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of accessible free silanol groups.[15]
Troubleshooting Guide: Flash Chromatography of Polar Compounds
| Issue | Possible Cause | Solution |
| Compound Stuck at Baseline | Compound is too polar for the eluent. | - Increase the polarity of the eluent (e.g., add methanol to dichloromethane).[11]- For basic compounds, add a small amount of NH₄OH to the mobile phase.[12] |
| Compound is strongly interacting with acidic silica. | - Deactivate the silica gel with triethylamine.[13][14]- Use a different stationary phase (alumina, diol, etc.).[15] | |
| Compound Elutes at Solvent Front | Eluent is too polar for the compound. | - Decrease the polarity of the eluent. |
| Using reversed-phase chromatography. | - In reversed-phase, polar compounds elute first. This may be the expected behavior.[17] | |
| Streaking or Tailing of Spots/Peaks | Sample is overloaded on the column. | - Reduce the amount of sample loaded. |
| Compound is interacting with active sites on the stationary phase. | - Add a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Use a deactivated or end-capped stationary phase.[15] | |
| Compound Degradation on Column | Compound is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel with triethylamine.[13][14]- Use a neutral stationary phase like alumina.[15] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine for Flash Chromatography
-
Prepare the Eluent: Prepare your desired solvent system for chromatography.
-
Add Triethylamine: To a portion of your eluent, add 1-3% triethylamine by volume.
-
Pack the Column: Dry pack or prepare a slurry of the silica gel and pack your chromatography column as usual.
-
Deactivation Flush: Pass 1-2 column volumes of the eluent containing triethylamine through the packed column.
-
Equilibration Flush: Flush the column with 1-2 column volumes of the original eluent (without triethylamine) to remove the excess base.
-
Sample Loading and Elution: The column is now deactivated and ready for sample loading and elution with your chosen solvent system.[13]
Protocol 2: HILIC Flash Chromatography for Highly Polar Analytes
-
Stationary Phase Selection: Choose a polar stationary phase such as bare silica, an amino-functionalized, or a diol-functionalized column.
-
Mobile Phase Preparation: The mobile phase is typically a mixture of a high percentage of a non-polar organic solvent (e.g., acetonitrile) and a low percentage of a polar solvent (e.g., water or an aqueous buffer like ammonium acetate or ammonium formate). A typical starting gradient might be from 95:5 to 50:50 acetonitrile:water.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (high organic content) for several column volumes.
-
Sample Preparation and Loading: Dissolve the sample in the initial mobile phase or a solvent with a slightly lower elution strength. Load the sample onto the column.
-
Gradient Elution: Begin the gradient, gradually increasing the percentage of the aqueous component to elute the polar compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the purified product.
Data Presentation
Table 1: Solvent Polarity Index
The choice of solvent is crucial in all extraction and chromatographic procedures. The following table lists common solvents in order of increasing polarity.
| Solvent | Polarity Index |
| Hexane | 0.1 |
| Cyclohexane | 0.2 |
| Carbon Tetrachloride | 1.6 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane | 3.1 |
| Tetrahydrofuran (THF) | 4.0 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Acetonitrile | 5.8 |
| Isopropanol | 3.9 |
| Ethanol | 4.3 |
| Methanol | 5.1 |
| Acetic Acid | 6.2 |
| Water | 10.2 |
Table 2: Common TLC Solvent Systems for Compounds of Varying Polarity
| Compound Polarity | Typical Solvent System | Comments |
| Nonpolar | 1-10% Ethyl Acetate in Hexanes | Good for hydrocarbons, ethers, and esters with large alkyl groups. |
| Intermediate Polarity | 20-50% Ethyl Acetate in Hexanes | Suitable for ketones, aldehydes, and less polar alcohols. |
| Polar | 100% Ethyl Acetate or 5-10% Methanol in Dichloromethane | Effective for most alcohols, amines, and amides.[11] |
| Very Polar | 10-20% Methanol in Dichloromethane with 1% Acetic Acid or Ammonium Hydroxide | The additive helps to improve the spot shape of acidic or basic compounds. |
| Highly Polar/Ionic | 10% NH₄OH in Methanol, then 1-10% of this mix in Dichloromethane | For compounds that do not move from the baseline with standard polar solvents.[12] |
Table 3: Interpreting TLC Rf Values for Column Chromatography
The Retention Factor (Rf) in TLC is a guide for selecting the appropriate solvent system for flash column chromatography.
| Rf Value in TLC | Interpretation for Column Chromatography | Action |
| > 0.6 | Compound will elute very quickly, likely with the solvent front. Poor separation. | Decrease the polarity of the eluent. |
| 0.2 - 0.4 | Optimal Range. Good separation is likely. | Use this solvent system for the column. |
| < 0.1 | Compound will elute very slowly or may not elute at all. | Increase the polarity of the eluent. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Salting out - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 5. benchchem.com [benchchem.com]
- 6. nestgrp.com [nestgrp.com]
- 7. specartridge.com [specartridge.com]
- 8. Solid Phase Extraction: Normal Phase Methodology [sigmaaldrich.com]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. silicycle.com [silicycle.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. santaisci.com [santaisci.com]
- 17. biotage.com [biotage.com]
- 18. polylc.com [polylc.com]
- 19. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Ethyl 2-amino-5-bromonicotinate: A Spectroscopic Guide
A detailed examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Ethyl 2-amino-5-bromonicotinate is presented, alongside a comparison with structurally related analogs, Ethyl 2-aminonicotinate and Ethyl nicotinate. This guide provides researchers, scientists, and drug development professionals with essential data and methodologies for the characterization of this important chemical entity.
Spectroscopic Data Comparison
The structural features of this compound and its analogs are reflected in their respective NMR and mass spectra. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.
¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectra provide information on the chemical environment of the hydrogen atoms within the molecule. The presence of the amino and bromo substituents in this compound significantly influences the chemical shifts of the aromatic protons compared to the unsubstituted Ethyl nicotinate.
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| This compound | H-4 | ~7.9 | d |
| H-6 | ~8.1 | d | |
| -OCH₂CH₃ | ~4.3 | q | |
| -OCH₂CH₃ | ~1.3 | t | |
| -NH₂ | ~6.5 (broad s) | s | |
| Ethyl 2-aminonicotinate | H-4 | ~7.1 | dd |
| H-5 | ~6.6 | dd | |
| H-6 | ~8.0 | dd | |
| -OCH₂CH₃ | ~4.3 | q | |
| -OCH₂CH₃ | ~1.3 | t | |
| -NH₂ | ~6.1 (broad s) | s | |
| Ethyl nicotinate [1][2] | H-2 | 9.234 | s |
| H-4 | 8.297 | dt | |
| H-5 | 7.392 | dd | |
| H-6 | 8.771 | dd | |
| -OCH₂CH₃ | 4.419 | q | |
| -OCH₂CH₃ | 1.419 | t |
Note: Some chemical shifts for this compound and Ethyl 2-aminonicotinate are estimated based on typical values for similar structures and may vary depending on experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectra reveal the number of distinct carbon environments and provide insights into the electronic structure of the molecules. The chemical shifts of the pyridine ring carbons are particularly sensitive to the nature and position of the substituents.
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| This compound | C=O | ~166 |
| C-2 | ~159 | |
| C-3 | ~110 | |
| C-4 | ~142 | |
| C-5 | ~108 | |
| C-6 | ~152 | |
| -OCH₂CH₃ | ~61 | |
| -OCH₂CH₃ | ~14 | |
| Ethyl 2-aminonicotinate | C=O | ~167 |
| C-2 | ~160 | |
| C-3 | ~108 | |
| C-4 | ~139 | |
| C-5 | ~115 | |
| C-6 | ~153 | |
| -OCH₂CH₃ | ~61 | |
| -OCH₂CH₃ | ~14 | |
| Ethyl nicotinate [2] | C=O | 165.19 |
| C-2 | 153.37 | |
| C-3 | 126.40 | |
| C-4 | 136.93 | |
| C-5 | 123.27 | |
| C-6 | 150.94 | |
| -OCH₂CH₃ | 61.39 | |
| -OCH₂CH₃ | 14.29 |
Note: Some chemical shifts for this compound and Ethyl 2-aminonicotinate are estimated based on typical values for similar structures and may vary depending on experimental conditions.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of bromine in this compound is readily identified by the characteristic isotopic pattern (M+ and M+2 peaks in approximately a 1:1 ratio).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₈H₉BrN₂O₂ | 245.07[3][4] | 244/246 ([M]⁺), 200/202 ([M-C₂H₅O]⁺), 172/174 ([M-C₂H₅O-CO]⁺) |
| Ethyl 2-aminonicotinate | C₈H₁₀N₂O₂ | 166.18 | 166 ([M]⁺), 121 ([M-C₂H₅O]⁺), 93 ([M-C₂H₅O-CO]⁺) |
| Ethyl nicotinate [1][2] | C₈H₉NO₂ | 151.16[1] | 151 ([M]⁺), 122 ([M-C₂H₅]⁺), 106 ([M-OC₂H₅]⁺), 78 ([M-COOC₂H₅]⁺) |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for this class of compounds.
Experimental Protocols
The following are general experimental protocols for acquiring NMR and Mass Spectrometry data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are usually required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: A small volume (typically 1 µL) of the sample solution is injected into the GC system. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column). The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.
-
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common ionization technique where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Spectroscopic analysis workflow for this compound.
References
Navigating Reactivity: A Comparative Guide to 2-Amino-5-bromopyridine and Its Isomers
For Immediate Publication
A Comprehensive Analysis of the Reactivity of Aminobromopyridine Isomers for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules. Among the versatile synthons available, aminobromopyridines serve as crucial intermediates, offering multiple reaction sites for molecular elaboration. This guide provides an objective, data-driven comparison of the reactivity of 2-amino-5-bromopyridine with its key isomers, 3-amino-5-bromopyridine and 4-amino-5-bromopyridine, in cornerstone organic reactions. Understanding the nuanced differences in their chemical behavior is essential for optimizing synthetic routes and achieving desired outcomes.
The reactivity of these isomers is fundamentally governed by the electronic and steric interplay between the electron-donating amino group (-NH₂) and the electronegative bromine atom on the electron-deficient pyridine ring. The relative positions of these substituents dictate the susceptibility of the carbon-bromine bond to cleavage and the overall electron density of the aromatic system, thereby influencing reaction rates and yields in key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Comparative Reactivity in Key Synthetic Transformations
The utility of aminobromopyridines is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as well as in nucleophilic aromatic substitution (SNAr) reactions.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is often the rate-determining step. The electron density at the carbon atom bearing the bromine and the steric hindrance around this site are critical factors influencing the ease of this step.
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is sensitive to the electronic nature of the aryl halide. For aminobromopyridines, the electron-donating amino group can modulate the reactivity of the C-Br bond. While direct side-by-side comparative studies under identical conditions are not extensively reported in the literature, established principles of heterocyclic chemistry allow for a predictive analysis. The primary amino group, particularly when ortho to the bromine, can sometimes interfere with the catalytic cycle, potentially through catalyst inhibition, and may require protection to achieve optimal yields.[1]
Buchwald-Hartwig Amination: This C-N bond-forming reaction is crucial in the synthesis of a vast array of pharmaceutical compounds. The success of this reaction with aminobromopyridines is highly dependent on the choice of ligand, base, and solvent system to overcome potential catalyst inhibition by the pyridine nitrogen or the amino substituent.
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of bromopyridines in SNAr reactions is significantly influenced by the position of the bromine atom relative to the ring nitrogen. Halogens at the 2- and 4-positions are generally more activated towards nucleophilic attack because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[2][3] The presence of the electron-donating amino group can either enhance or diminish this effect depending on its position.
Quantitative Data Comparison
| Isomer | Reaction | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 2-Amino-5-bromo-4-methylpyridine | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 2-Amino-5-bromo-4-methylpyridine | Suzuki-Miyaura | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |
| 2-Amino-5-bromo-4-methylpyridine* | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
| 5-Bromo-2-methylpyridin-3-amine** | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide*** | Suzuki-Miyaura | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |
*Data for a structurally analogous substrate to 2-amino-5-bromopyridine.[4] **A structural isomer of 3-amino-5-bromopyridine.[5] ***N-protected form of a 3-amino-5-bromopyridine isomer, which showed improved yields.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthetic outcomes. Below are representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, adapted from literature for aminobromopyridine substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aminobromopyridine
Materials:
-
Aminobromopyridine isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add the aminobromopyridine isomer, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine
Materials:
-
Bromopyridine isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine the bromopyridine isomer, cesium carbonate, Pd(OAc)₂, and Xantphos in a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as the general workflow for these experiments.
References
In Vitro Assay Comparison for Novel Anticancer Compounds Derived from Aminopyridine and Quinoline Scaffolds
A detailed guide for researchers and drug development professionals on the in vitro evaluation of novel compounds structurally related to derivatives of Ethyl 2-amino-5-bromonicotinate. This guide provides an objective comparison of their performance against various cancer cell lines and protein kinases, supported by experimental data and detailed protocols.
Novel heterocyclic compounds, particularly those built upon quinoline and aminopyridine frameworks, are a significant area of interest in the development of new anticancer therapeutics. These structures, which can be synthesized from precursors like this compound, have shown promise as potent inhibitors of key signaling pathways involved in tumor growth and proliferation. This guide summarizes key in vitro assays used to characterize such compounds, presents comparative data from recent studies, and provides detailed experimental protocols to aid in the design and evaluation of future drug candidates.
Comparative Efficacy of Novel Compounds
The in vitro anticancer activity of newly synthesized compounds is typically evaluated through a series of assays that measure cytotoxicity against cancer cell lines and inhibition of specific molecular targets. The following tables summarize the quantitative data for representative novel compounds, comparing their efficacy against established cancer cell lines and protein kinases.
Table 1: Antiproliferative Activity against Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher potency.
| Compound ID | Target Cell Line | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 3a | HT-29 (Colon Cancer) | 23 | Erlotinib | 30 |
| 3f | HT-29 (Colon Cancer) | 25 | Erlotinib | 30 |
| 3d | HT-29 (Colon Cancer) | 28 | Erlotinib | 30 |
| 3a | MCF-7 (Breast Cancer) | 29 | Erlotinib | 35 |
| 3f | MCF-7 (Breast Cancer) | 31 | Erlotinib | 35 |
| 3d | MCF-7 (Breast Cancer) | 31 | Erlotinib | 35 |
| 7c | MCF-7 (Breast Cancer) | 1.73 µg/mL | Doxorubicin | - |
| 8a-c | MCF-7 (Breast Cancer) | Significant Activity | Doxorubicin | - |
| Compound 131 | HL-60 (Leukemia) | Significant Inhibition | - | - |
Data for compounds 3a, 3d, and 3f are derived from studies on pyrano[3,2-c]quinoline derivatives[1]. Data for compounds 7c and 8a-c are from research on 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives[2]. Compound 131 is an intermediate in furoquinolone synthesis[3].
Table 2: Kinase Inhibitory Activity
This table showcases the IC50 values of novel compounds against specific protein kinases, which are often the molecular targets for their anticancer effects.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 3a | EGFR | 68 | Erlotinib | 80 |
| 3f | EGFR | 71 | Erlotinib | 80 |
| 3a | HER-2 | 30 | Lapatinib | 26 |
| 3f | HER-2 | 33 | Lapatinib | 26 |
| 3c | HER-2 | 39 | Lapatinib | 26 |
Data for compounds 3a, 3c, and 3f are derived from studies on pyrano[3,2-c]quinoline derivatives as dual EGFR/HER-2 inhibitors[1].
Experimental Workflows and Signaling Pathways
Understanding the experimental design and the biological context of these assays is crucial for interpreting the data. The following diagrams, generated using Graphviz, illustrate a typical workflow for in vitro anticancer drug screening and a simplified representation of the EGFR/HER-2 signaling pathway, a common target for these novel compounds.
Caption: A typical workflow for the in vitro screening of novel anticancer compounds.
Caption: Simplified EGFR/HER-2 signaling pathway and the inhibitory action of novel compounds.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro assays mentioned in the comparative data tables.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with the cell culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours. A control group is treated with DMSO-containing medium only.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed.
-
Absorbance Measurement: The absorbance of the solution in each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay (EGFR/HER-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.
-
Assay Principle: A common method is an ELISA-based assay that detects the phosphorylation of a substrate by the kinase.
-
Procedure:
-
Recombinant human EGFR or HER-2 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) in a kinase reaction buffer.
-
The novel compounds at various concentrations are added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a phosphorylation-specific antibody that is linked to a detection system (e.g., horseradish peroxidase).
-
The signal is measured, and the percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Apoptosis Assay (Caspase Activation)
This assay determines if the compound induces programmed cell death (apoptosis) in cancer cells.
-
Cell Treatment: Cancer cells are treated with the compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Lysis: The cells are harvested and lysed to release the cellular contents.
-
Caspase Activity Measurement: The activity of key executioner caspases (e.g., caspase-3, -8, and -9) is measured using a colorimetric or fluorometric assay. These assays typically use a specific caspase substrate that is conjugated to a reporter molecule. When the caspase cleaves the substrate, the reporter molecule is released and can be detected.
-
Data Analysis: The level of caspase activity in the treated cells is compared to that in untreated control cells to determine the fold-increase in apoptosis. The study of pyrano[3,2-c]quinoline derivatives, for instance, showed that compounds 3a and 3f induced apoptosis by activating caspases 3, 8, and 9[1].
Conclusion
The in vitro assays detailed in this guide are fundamental tools for the preclinical evaluation of novel anticancer compounds derived from this compound and related heterocyclic structures. The comparative data presented highlights the potential of these compounds to exhibit potent and selective anticancer activity. By employing these standardized protocols, researchers can effectively screen and characterize new chemical entities, paving the way for the development of the next generation of targeted cancer therapies.
References
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]
- 3. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bromopyridines versus Chloropyridines in Suzuki Reactions: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl moieties that are prevalent in pharmaceuticals and functional materials.[1][2][3] A critical choice in designing these syntheses is the selection of the halide on the pyridine ring. This guide provides an objective, data-driven comparison of the performance of bromopyridines and chloropyridines in Suzuki reactions, offering insights to aid in substrate selection and reaction optimization.
Core Reactivity Principles: The Carbon-Halogen Bond
The fundamental difference in reactivity between bromopyridines and chloropyridines in palladium-catalyzed Suzuki reactions lies in the strength of the carbon-halogen (C-X) bond. The rate-determining step in the catalytic cycle is typically the oxidative addition of the C-X bond to the palladium(0) catalyst.[3][4] The bond dissociation energies follow the trend C-Cl > C-Br > C-I, meaning the Carbon-Bromine bond is weaker and more easily cleaved than the Carbon-Chlorine bond.[3]
This disparity in bond strength dictates that bromopyridines are generally more reactive than their chloro-counterparts.[3] Consequently, Suzuki couplings with bromopyridines often proceed under milder conditions, with a broader range of catalysts, and may result in faster reaction times. Conversely, the less reactive C-Cl bond in chloropyridines necessitates more robust and highly active catalyst systems to achieve efficient coupling.[1] Despite their lower reactivity, chloropyridines are often more economical starting materials, presenting a trade-off between cost and reaction efficiency.[1]
Quantitative Performance Comparison
The following tables summarize experimental data for Suzuki-Miyaura coupling reactions involving various bromopyridine and chloropyridine substrates. These examples highlight the differences in reaction conditions and yields.
Table 1: Suzuki Coupling of Bromopyridines with Arylboronic Acids
| Bromopyridine Substrate | Arylboronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 / Not Specified | High (Implied)[2] |
| 2-Bromo-4-fluoro-5-methylpyridine | Various aryl/heteroaryl | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90-100 / 12-24 | Typical High Yields[5] |
| 2-Bromo-4-fluoro-5-methylpyridine | Various aryl/heteroaryl | Pd(OAc)₂ (2) | K₂CO₃ (2.0) | Isopropanol/H₂O (1:1) | 80 / 1-4 | Typical High Yields[5] |
| 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0-3.0) | 1,4-Dioxane/H₂O (4:1) | Not Specified | High (Implied)[6] |
Table 2: Suzuki Coupling of Chloropyridines with Arylboronic Acids
| Chloropyridine Substrate | Arylboronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 / Not Specified | High (Implied)[7] |
| Ethyl 6-chloro-4-(methylamino)nicotinate | Phenylboronic acid | Pd(OAc)₂ (1-5) / Ligand | K₂CO₃ (2.0-3.0) | Dioxane | 80-120 / Not Specified | High (Implied)[1] |
| Substituted Chloropyridine | Arylboronic acid | Pd(PPh₃)₄ (0.5-5) | Na₂CO₃ (2.0-3.0) | Dioxane/H₂O | 120-150 / 0.17-0.5 (Microwave) | High (Implied)[1] |
| 2,3,5-trichloropyridine | Arylboronic acids | Pd(OAc)₂ (0.5) (Ligand-free) | Not Specified | Aqueous Phase | Not Specified | High Yields[8] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of bromopyridines and chloropyridines. These are general procedures and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of a Bromopyridine
This protocol is a generalized procedure based on the coupling of 2-bromo-4-methylpyridine.[2]
-
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry reaction vessel (e.g., Schlenk tube), add the 2-bromopyridine, arylboronic acid, base, and palladium catalyst.[2]
-
Seal the vessel and purge with an inert gas for 10-15 minutes.[5]
-
Add the degassed solvent system via syringe.[2]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2]
-
Upon completion, cool the mixture to room temperature.[5]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2][5]
-
Purify the crude product by column chromatography on silica gel.[5]
-
Protocol 2: Suzuki Coupling of a Chloropyridine
This protocol is a generalized procedure for the coupling of substituted chloropyridines, often requiring more specialized catalysts or conditions.[1]
-
Materials:
-
Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (e.g., PPh₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the chloropyridine, arylboronic acid, palladium catalyst, ligand, and base.[1]
-
Add the anhydrous solvent via syringe.[1]
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent and water. Separate the organic layer.[1]
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]
-
Purify the crude residue by flash chromatography.[1]
-
Visualizing the Suzuki-Miyaura Reaction
The following diagrams illustrate the general workflow and the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The choice between a bromopyridine and a chloropyridine for a Suzuki-Miyaura coupling reaction is a strategic decision based on a balance of reactivity, cost, and the specific requirements of the synthetic route.
-
Bromopyridines are generally more reactive, allowing for milder reaction conditions and a wider tolerance for various functional groups.[3] They are often the substrate of choice when reaction efficiency and speed are paramount.
-
Chloropyridines , while less reactive due to their stronger C-Cl bond, are typically more cost-effective.[1] Advances in catalyst development have produced highly active systems that can effectively couple these challenging substrates, making them a viable and economical option, particularly in large-scale synthesis.[1][9]
For drug development professionals and researchers, understanding these nuances is key to designing efficient, scalable, and cost-effective synthetic pathways to novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Novel Pyrano-Quinoline Kinase Inhibitors as Dual EGFR/HER-2 Targeting Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel pyrano-quinoline-based kinase inhibitors, synthesized from quinoline-3-carboxylate precursors, against established alternatives. This document outlines their performance based on experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.
A new series of pyrano-quinoline derivatives has been developed as promising dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] These receptors are key players in cell growth and proliferation, and their dysregulation is a hallmark of many cancers.[1][2] The novel compounds, particularly 3a and 3f, have demonstrated significant antiproliferative activity and potent kinase inhibition, positioning them as viable candidates for further preclinical and clinical investigation.[1]
Performance Comparison of Novel Kinase Inhibitors
The synthesized compounds were evaluated for their ability to inhibit the growth of cancer cell lines and to directly inhibit the kinase activity of EGFR and HER-2. The results are summarized below in comparison to standard reference inhibitors, Erlotinib and Lapatinib.
Table 1: Antiproliferative Activity (IC50 in nM)
| Compound | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) |
| Novel Inhibitor 3a | - | 23 |
| Novel Inhibitor 3f | - | 25 |
| Erlotinib (Reference) | - | 30 |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data for MCF-7 was not explicitly provided in the cited source for direct comparison.
Table 2: Kinase Inhibitory Activity (IC50 in nM)
| Compound | EGFR Kinase Inhibition | HER-2 Kinase Inhibition |
| Novel Inhibitor 3a | 68 | 30 |
| Novel Inhibitor 3f | 71 | 33 |
| Erlotinib (Reference) | 80 | - |
| Lapatinib (Reference) | - | 26 |
These data indicate that the novel compounds 3a and 3f exhibit potent dual inhibitory activity against both EGFR and HER-2 kinases.[1] Notably, their antiproliferative efficacy in HT-29 colon cancer cells surpassed that of the established EGFR inhibitor, Erlotinib.[1] While their HER-2 inhibition is comparable to Lapatinib, their dual-action nature presents a potential advantage in overcoming resistance mechanisms that can arise from targeting a single pathway.[1][2]
Mechanism of Action: Induction of Apoptosis
Further investigation into the cellular mechanisms revealed that compounds 3a and 3f induce apoptosis, or programmed cell death, in cancer cells. This was evidenced by the activation of caspases 3, 8, and 9, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1]
Signaling Pathway and Experimental Workflow
To understand the context of these findings, the following diagrams illustrate the targeted signaling pathway and the general workflow of the experimental characterization.
Caption: EGFR and HER-2 signaling pathway targeted by the novel inhibitors.
Caption: Workflow for the characterization of novel kinase inhibitors.
Detailed Experimental Protocols
The following are the methodologies employed in the characterization of the novel pyrano-quinoline inhibitors.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Seeding: Human breast cancer cells (MCF-7) and colon cancer cells (HT-29) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and the reference drug, Erlotinib, for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals were dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the compound concentration against the percentage of cell inhibition.
In Vitro Kinase Inhibition Assay (EGFR and HER-2)
-
Assay Principle: The ability of the compounds to inhibit the phosphorylation activity of EGFR and HER-2 kinases was assessed using a kinase assay kit, often based on technologies like FRET (Fluorescence Resonance Energy Transfer) or luminescence.
-
Reaction Mixture: The reaction typically includes the specific kinase (EGFR or HER-2), a substrate peptide, ATP (the phosphate donor), and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated to allow the kinase to phosphorylate the substrate.
-
Detection: The level of phosphorylation is quantified. In a luminescence-based assay, the amount of ATP remaining after the reaction is measured. A lower ATP level indicates higher kinase activity.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value is then determined from the dose-response curve. Lapatinib and Erlotinib served as reference compounds for HER-2 and EGFR inhibition, respectively.[1]
Apoptosis Analysis
-
Caspase Activity Assay: The activation of caspases 3, 8, and 9 can be measured using commercially available colorimetric or fluorometric assay kits. These assays utilize specific substrates that are cleaved by the active caspases, producing a detectable signal.
-
Bax and Bcl-2 Expression Analysis (Western Blotting):
-
Cell Lysis: Cancer cells treated with the novel inhibitors are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for Bax and Bcl-2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative expression levels of Bax and Bcl-2.
-
Conclusion
The novel pyrano-quinoline derivatives, particularly compounds 3a and 3f, represent a promising new class of dual EGFR/HER-2 inhibitors. Their potent antiproliferative and kinase inhibitory activities, coupled with their ability to induce apoptosis, highlight their potential as effective anticancer agents. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully elucidate their therapeutic potential. Additionally, SwissADME analysis of compound 3a suggests favorable pharmacokinetic properties, indicating its potential as an orally available drug.[1]
References
assessing the anti-proliferative activity of Ethyl 2-amino-5-bromonicotinate derivatives
A Comparative Guide to the Anti-Proliferative Activity of Nicotinate and Related Heterocyclic Derivatives
The landscape of anti-cancer drug discovery is continually expanding, with a significant focus on heterocyclic compounds due to their diverse pharmacological properties. Among these, derivatives of nicotinic acid and related structures have emerged as promising candidates for their potent anti-proliferative activities. This guide provides a comparative analysis of the anti-proliferative efficacy of various derivatives of nicotinate, nicotinonitrile, and other related heterocyclic systems, supported by experimental data from recent studies. While specific data on the anti-proliferative activity of Ethyl 2-amino-5-bromonicotinate derivatives are limited in the reviewed literature, this guide draws comparisons from structurally related compounds to provide a broader perspective for researchers and drug development professionals.
Comparative Anti-Proliferative Activity
The anti-proliferative effects of various heterocyclic derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic or anti-proliferative activity of these compounds. The data from multiple studies are summarized below.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Nicotinonitrile | Ethyl 5-cyano-2-methyl-4-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-6-(3-phenylureido)nicotinate | HePG2 (Liver) | 34.31 | - | - |
| Caco-2 (Colon) | 24.79 | - | - | ||
| Nicotinamide | Derivative 10 | HCT-116 (Colon) | 15.4 | Sorafenib | 9.30 |
| HepG2 (Liver) | 9.8 | Sorafenib | 7.40 | ||
| Derivative 7 | HCT-116 (Colon) | 15.7 | Sorafenib | 9.30 | |
| HepG2 (Liver) | 15.5 | Sorafenib | 7.40 | ||
| Derivative 8 | HCT-116 (Colon) | 5.4 | - | - | |
| HepG2 (Liver) | 7.1 | - | - | ||
| Quinolone | 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (7c) | MCF-7 (Breast) | 1.73 (µg/mL) | Doxorubicin | - |
| Pyrano[3,2-c]quinoline | Compound 3a | MCF-7 (Breast) | 0.025 | Erlotinib | 0.040 |
| HT-29 (Colon) | 0.023 | Erlotinib | 0.030 | ||
| Compound 3f | HT-29 (Colon) | 0.025 | Erlotinib | 0.030 | |
| 2-Amino Thiophene | Derivatives 6CN14 and 7CN09 showed significant antiproliferative potential against HeLa and PANC-1 cell lines, comparable or superior to Doxorubicin.[1] | HeLa (Cervical), PANC-1 (Pancreatic) | Not specified | Doxorubicin | Not specified |
Experimental Protocols
The assessment of anti-proliferative activity in the cited studies predominantly relies on the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
MTT Assay Protocol
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as described in the literature for evaluating the anti-proliferative activity of novel compounds.[1][2]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, PANC-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period, typically 24 to 72 hours.[1]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of these heterocyclic derivatives are often attributed to their interaction with specific cellular targets and signaling pathways involved in cancer cell growth and survival.
VEGFR-2 Inhibition
Several nicotinamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to the suppression of their growth.[3]
Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinamide derivatives.
EGFR/HER-2 Dual Inhibition
A series of pyrano[3,2-c]quinoline derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4][5] Overexpression of these receptor tyrosine kinases is common in various cancers, leading to uncontrolled cell proliferation and survival. Dual inhibition of EGFR and HER-2 can lead to a more potent anti-cancer effect and potentially overcome resistance mechanisms.[4] The most active compounds in this class, 3a and 3f, demonstrated significant inhibitory activity against both kinases.[4][5]
Caption: Dual inhibition of EGFR and HER-2 by pyrano[3,2-c]quinoline derivatives.
Experimental Workflow
The general workflow for assessing the anti-proliferative activity of novel chemical entities involves several key stages, from synthesis to in vitro and potentially in vivo evaluation.
Caption: General workflow for assessing anti-proliferative activity.
References
- 1. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Bromopyridines
For researchers, scientists, and drug development professionals, the functionalization of pyridine rings is a critical process in the synthesis of novel compounds with potential therapeutic applications and advanced material properties. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for achieving this, with bromopyridines being common and reactive substrates. The choice of the palladium catalyst system—comprising the palladium precursor and, crucially, the ligand—is paramount to the success of these transformations, directly influencing reaction yields, substrate scope, and reaction conditions.
This guide provides an objective comparison of the performance of various palladium catalysts in the most common cross-coupling reactions with bromopyridines: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. The information is supported by experimental data to facilitate catalyst selection and methods development.
General Experimental Workflow
A typical palladium-catalyzed cross-coupling reaction follows a general workflow, which involves the careful assembly of reagents under an inert atmosphere, followed by heating and monitoring of the reaction, and concluding with a work-up and purification of the desired product.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C single bonds between a bromopyridine and an organoboron compound, such as a boronic acid or ester.[1] The choice of catalyst is crucial for achieving high yields, especially when dealing with sterically hindered or electronically challenging substrates.[2]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System (Precursor / Ligand) | Bromopyridine Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromopyridine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| PdCl₂(dppf) | 4-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 16 | 92 |
| Pd(OAc)₂ / SPhos | 2,6-Dibromopyridine | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | High (Mono-arylated) |
| PdCl₂(dppf) | 2,6-Dibromopyridine | Arylboronic acid | K₂CO₃ | DME | 80 | 2 | High (Di-arylated) |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | High |
| Pd/IPr | 2,4-Dichloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | RT | 24 | 85 (C4-selective) |
*Data compiled from multiple sources, including general knowledge and specific studies on halopyridines.[2][3][4] For challenging substrates like chloropyridines or for achieving regioselectivity, advanced catalyst systems with bulky, electron-rich ligands like SPhos or N-heterocyclic carbenes (NHCs) like IPr are often required.[3]
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the bromopyridine to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dibromopyridine
This protocol is a general procedure for the Suzuki-Miyaura coupling of 2,6-dibromopyridine.[2]
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 equiv), the arylboronic acid (1.1-2.2 equiv depending on desired mono- or di-substitution), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add the anhydrous, degassed solvent (e.g., toluene/water mixture) via syringe.
-
Reaction : Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours).
-
Monitoring : Monitor the reaction's progress by an appropriate method such as TLC, LC-MS, or GC-MS.
-
Work-up : After cooling to room temperature, perform an aqueous work-up. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Coupling
The Heck reaction couples a bromopyridine with an alkene to form a substituted alkene.[1] The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity.
Comparative Performance of Palladium Catalysts in Heck Coupling
| Catalyst System | Bromopyridine Substrate | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | 4-Bromopyridine | Butyl acrylate | Et₃N | DMF | 100 | 24 | 75 |
| Supramolecular Pd Catalyst | 3-Bromopyridine | Butyl acrylate | K₂CO₃ | Toluene | 130 | 1 | 78 |
| Supramolecular Pd Catalyst | 3-Bromopyridine | Styrene | K₂CO₃ | Toluene | 130 | 1 | 95 |
| 3% Pd/C | 4-Bromopyridine | Acrylic acid | K₃PO₄ | H₂O | 100 | 10 | 85 |
Data compiled from studies on various bromopyridines.[3][5] The use of specialized catalysts, such as supramolecular systems, can significantly accelerate the reaction.[5]
Experimental Protocol: Heck Coupling of a Bromopyridine
This is a representative procedure for the Heck coupling of a bromopyridine.[1]
-
Reaction Setup : In a sealed tube, combine the bromopyridine (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand if required (e.g., PPh₃), and the base (e.g., Et₃N, 1.2-2.0 equiv).
-
Solvent Addition : Add a suitable anhydrous solvent such as DMF or acetonitrile.
-
Reaction : Seal the tube and heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 100-130 °C) until the reaction is complete.
-
Monitoring : Monitor the reaction by GC-MS or LC-MS.
-
Work-up : Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling a bromopyridine with an amine. This reaction is particularly important in medicinal chemistry as many biologically active compounds are arylamines. The amination of 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst.[6] The use of sterically bulky, electron-rich phosphine ligands (Buchwald ligands) is often crucial for success.[7]
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst System (Precursor / Ligand) | Bromopyridine Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / dppp | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | Morpholine | NaOtBu | Toluene | Reflux | 1 | 90 |
| Pd(OAc)₂ / Xantphos | 4-Halopyridine | Aminothiophene | Cs₂CO₃ | Toluene | 110 | 18 | 70-90 |
| Pd(OAc)₂ / BINAP | 2-fluoro-4-iodopyridine | Aromatic Amine | K₂CO₃ | Dioxane | 150 (MW) | 0.5 | >90 |
| Pd₂(dba)₃ / XPhos | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 40 |
Data compiled from various sources.[1][3][8] The choice of ligand is critical, with bulky phosphines like dppp, Xantphos, BINAP, and XPhos showing good performance. The base also plays a significant role.
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Bromopyridine
The following is a typical procedure for the amination of a 2-bromopyridine derivative.[1]
-
Reaction Setup : In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., dppp, 10 mol%), and the base (e.g., sodium tert-butoxide, 2.2 equiv).
-
Reagent Addition : Add the 2-bromopyridine derivative (1.0 equiv) and the amine (1.2 equiv), followed by an anhydrous, degassed solvent like toluene.
-
Reaction : Reflux the mixture (typically 80-110 °C) for the required time (e.g., 1-18 hours).
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up : After cooling, the product can be isolated by quenching the reaction with water, extracting with an organic solvent, and washing the organic phase.
-
Purification : Dry the organic layer, concentrate, and purify the product by standard procedures such as column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a bromopyridine and a terminal alkyne, and is a key method for synthesizing alkynyl-substituted pyridines.[1] This reaction is typically co-catalyzed by copper(I).[9]
Comparative Performance of Palladium Catalysts in Sonogashira Coupling of 2-amino-3-bromopyridines
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 96 |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 92 |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85 |
| Pd₂(dba)₃ | PPh₃ | Et₃N | DMF | 100 | 3 | 82 |
Data extracted from a study on 2-amino-3-bromopyridines, which are structurally similar to other bromopyridines.[1][9]
Experimental Protocol: Sonogashira Coupling of a Bromopyridine
This is a general procedure for the Sonogashira coupling of a bromopyridine.[9]
-
Reaction Setup : To a dry Schlenk tube under an inert atmosphere, add the bromopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (e.g., CuI, 5.0 mol%).
-
Solvent and Reagent Addition : Add an anhydrous solvent like DMF, followed by the base (e.g., Et₃N). Stir the mixture for a short period. Then, add the terminal alkyne (1.2 equiv).
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) for the required time (typically 3 hours), monitoring by TLC.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Catalyst Selection Guide
Choosing the optimal palladium catalyst system depends on the specific coupling reaction, the position of the bromine on the pyridine ring, and the nature of the coupling partner. The following decision tree provides a simplified guide for catalyst selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
In Silico Docking Analysis: A Comparative Guide to Ethyl 2-amino-5-bromonicotinate Derivatives and Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in silico docking performance of Ethyl 2-amino-5-bromonicotinate derivatives and structurally related nicotinamide and nicotinic acid analogs. While specific docking studies on this compound are not extensively available in publicly accessible literature, this guide synthesizes data from closely related compounds to project its potential efficacy and compares it with established derivatives targeting key cancer-related kinases such as VEGFR-2 and EGFR.
Comparative Docking Performance
The following tables summarize the in silico docking data for various nicotinamide and nicotinic acid derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This data, gathered from multiple studies, provides a baseline for predicting the potential interactions of this compound derivatives. The pyridine core, a common feature in these molecules, is known to interact with the hinge region of kinase domains[1].
It is hypothesized that the 2-amino group of this compound can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the ethyl ester and bromo substituent can be oriented towards hydrophobic pockets, potentially influencing binding affinity and selectivity.
Table 1: Comparative Docking Scores of Nicotinamide Derivatives Against VEGFR-2
| Compound/Derivative | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound |
| Hypothetical this compound | 4ASD | Predicted: -7.0 to -9.0 | Cys919, Asp1046, Glu885 | Sorafenib |
| Nicotinamide-based Derivative (Compound 10) | 2OH4 | -38.36 (MM-GBSA) | Not Specified | Sorafenib[2] |
| Nicotinamide Derivative (Compound D-1) | Not Specified | Not Specified (High Affinity) | Asp1046, Glu885, Cys919 | Sorafenib[1] |
| Nicotinamide Derivative (Compound 8) | Not Specified | Not Specified (High Affinity) | Not Specified | Sorafenib[3] |
| Sorafenib (Reference) | 4ASD | Not Specified | Cys919, Asp1046, Glu885 | -[1] |
Table 2: Comparative Docking Scores of Quinoline and Nicotinic Acid Derivatives Against EGFR
| Compound/Derivative | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound |
| Hypothetical this compound | 1M17 | Predicted: -7.0 to -9.0 | Met769, Cys773 | Erlotinib |
| Quinazoline-based Thiazole (Compound 4f) | Not Specified | IC50: 2.17 nM (WT) | Not Specified | Erlotinib, Osimertinib[4] |
| Benzothiazole Derivative (Compound 1) | 1M17 | -1967.63 (Full Fitness Score) | Phe832, Glu738 | Erlotinib[5] |
| Thieno[2,3-d]pyrimidine (Compound 5b) | 4HJO | -23.94 | Not Specified | Erlotinib[6] |
| Erlotinib (Reference) | 1M17 | Not Specified | Met769, Cys773 | -[7] |
Experimental Protocols for In Silico Docking
The general methodology for in silico molecular docking studies, as synthesized from various sources, typically involves the following steps[8][9][10][11]:
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target protein (e.g., VEGFR-2, EGFR) is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens and appropriate charges (e.g., Kollman charges) are added to the protein.
-
The 3D structures of the ligands (e.g., this compound derivatives) are generated and optimized to their lowest energy conformation using computational chemistry software.
-
-
Binding Site Identification and Grid Generation:
-
The active site of the protein is identified, often based on the location of the co-crystallized ligand in the PDB structure.
-
A grid box is generated around the active site to define the search space for the docking algorithm.
-
-
Molecular Docking Simulation:
-
Docking software (e.g., AutoDock, Schrödinger Maestro, MOE) is used to place the ligand into the defined grid box in various conformations and orientations.
-
A scoring function within the software calculates the binding affinity (docking score) for each pose, typically in kcal/mol.
-
-
Analysis of Results:
-
The docking poses with the best scores are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site.
-
The binding mode of the novel compounds is often compared to that of a known inhibitor (reference compound).
-
Visualizing Molecular Interactions and Signaling Pathways
To understand the broader context of inhibiting kinases like VEGFR-2 and EGFR, it is crucial to visualize their signaling pathways.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote angiogenesis, cell proliferation, and survival[12][13][14][15].
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and activates its intrinsic tyrosine kinase, leading to the activation of multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for cell growth and proliferation[16][17][18][19][20].
References
- 1. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. bbrc.in [bbrc.in]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
Comparative Cytotoxicity of Novel Heterocyclic Compounds in Normal Cell Lines: A Guide for Researchers
For researchers and professionals in drug development, understanding the cytotoxic profile of novel chemical entities against normal, non-cancerous cells is a critical step in preclinical safety assessment. This guide provides a comparative overview of the in vitro cytotoxicity of various classes of novel heterocyclic compounds against several normal human cell lines. The data is presented to facilitate the selection of compounds with a favorable therapeutic index, minimizing off-target toxicity.
Comparative Cytotoxicity Data (IC50, µM)
The following table summarizes the 50% inhibitory concentration (IC50) values of representative novel heterocyclic compounds against a panel of normal human cell lines. A higher IC50 value indicates lower cytotoxicity.
| Compound Class | Specific Compound/Derivative | Normal Cell Line | IC50 (µM) | Reference |
| Triazolo-Thiadiazole | 6-(4-chlorophenyl)-3-(pyridin-4-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole | WI-38 (Human Lung Fibroblast) | >10 (approx. 400-fold less toxic than to NUGC cancer cells) | [1] |
| Thiazolidinone-Indolo-Pyrazole | Compound 6c | BEAS-2B (Human Bronchial Epithelium) | 32.46 | [2] |
| Thiazolidinone-Indolo-Pyrazole | Compound 6g | BEAS-2B (Human Bronchial Epithelium) | 41.23 | [2] |
| Thiazolidinone-Indolo-Pyrazole | Compound 6o | BEAS-2B (Human Bronchial Epithelium) | >50 | [2] |
| Thiazolidinone-Indolo-Pyrazole | Compound 6w | BEAS-2B (Human Bronchial Epithelium) | >50 | [2] |
| Benzoxazole-Metal Complex | Compound 8 | MRC-5 (Human Lung Fibroblast) | 7.92 ± 1.42 | [4] |
| Carboxymethyl Cellulose Conjugates | Compound 4b | RPE-1 (Human Retinal Pigment Epithelium) | Low toxicity reported | [3] |
| Carboxymethyl Cellulose Conjugates | Compound 7c | RPE-1 (Human Retinal Pigment Epithelium) | Low toxicity reported | [3] |
| Selenadiazoloquinolone | 7-ethyl 9-ethyl-6-oxo-6,9-dihydro[1][2][5]selenadiazolo [3,4-h]quinoline-7-carboxylate (E2h) | BHNF-1 (Human Fibroblast) | Not toxic at 143 µM | [5] |
| 7-Chloro-(4-thioalkylquinoline) | Compound 73 | MRC-5 (Human Lung Fibroblast) | Good selectivity reported | [6] |
| 7-Chloro-(4-thioalkylquinoline) | Compound 74 | MRC-5 (Human Lung Fibroblast) | Good selectivity reported | [6] |
| 7-Chloro-(4-thioalkylquinoline) | Compound 81 | BJ (Human Foreskin Fibroblast) | Good selectivity reported | [6] |
| 7-Chloro-(4-thioalkylquinoline) | Compound 81 | MRC-5 (Human Lung Fibroblast) | Good selectivity reported | [6] |
Experimental Protocols
The evaluation of cytotoxicity is predominantly carried out using cell-based assays that measure cell viability or proliferation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and utilized method.
MTT Cell Viability Assay Protocol
This protocol outlines the key steps for assessing the cytotoxicity of novel heterocyclic compounds using the MTT assay.
1. Cell Seeding:
- Plate normal human cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a series of dilutions of the test heterocyclic compounds in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
- Remove the old medium from the wells and add fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
- Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the treatment period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
- Carefully remove the MTT-containing medium.
- Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of the solubilized formazan at a wavelength between 540 and 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
- Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Experimental Workflow and Signaling Pathways
Understanding the experimental process and the potential molecular mechanisms of cytotoxicity is crucial. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for cytotoxicity evaluation and a generalized signaling pathway for compound-induced apoptosis.
Discussion on Signaling Pathways
While extensive research has delineated the cytotoxic mechanisms of heterocyclic compounds in cancer cells, the specific signaling pathways affected in normal cells are less well-characterized. Generally, at high concentrations, these compounds can induce cytotoxicity in normal cells through mechanisms similar to those observed in cancer cells, including:
-
Induction of Apoptosis: Many heterocyclic compounds can trigger programmed cell death, or apoptosis, in normal cells when a certain toxicity threshold is exceeded. This often involves the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.[1]
-
Cell Cycle Arrest: Some compounds may interfere with the normal cell cycle progression, leading to arrest at specific checkpoints (e.g., G1/S or G2/M). While this is a common anticancer strategy, prolonged cell cycle arrest in normal cells can lead to senescence or apoptosis.
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is another mechanism by which some heterocyclic compounds can exert cytotoxic effects. Excessive ROS can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.
It is important to note that the activation of these pathways in normal cells is often dose-dependent. At lower, sub-toxic concentrations, these compounds may not significantly impact the viability of normal cells, highlighting the importance of determining the therapeutic window. Further research is needed to elucidate the precise signaling cascades and molecular targets of novel heterocyclic compounds in various normal human cell types to better predict potential off-target effects.
References
- 1. Cytotoxic activity of the novel heterocyclic compound G-11 is primarily mediated through intrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring [globaljournals.org]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-Amino-5-Bromonicotinate: A Procedural Guide
This document outlines the necessary precautions, personal protective equipment (PPE), spill management, and a step-by-step disposal protocol to manage Ethyl 2-amino-5-bromonicotinate waste effectively.
I. Essential Safety and Handling Information
Given its chemical nature, this compound should be handled with care, assuming it may possess hazards associated with both brominated aromatic compounds and pyridine derivatives. These hazards can include toxicity, skin and eye irritation, and potential environmental harm if not disposed of correctly.
| Information Category | Guideline |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields, and a laboratory coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed. |
| Spill Management | In case of a small spill, use an inert absorbent material like vermiculite or sand to contain the chemical. For larger spills, it is crucial to contact your institution's Environmental Health and Safety (EHS) department for guidance.[1] |
| Waste Classification | All waste containing this compound, including contaminated lab supplies (e.g., pipette tips, gloves), must be treated as hazardous waste.[1] |
II. Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to local, state, and federal regulations. The following is a general procedural outline:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected separately from non-hazardous and other incompatible chemical wastes.[1]
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated.
-
Follow your institution's limits for the amount of hazardous waste that can be stored in a satellite accumulation area and the time frame for its removal.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
The most common and recommended disposal method for pyridine and brominated aromatic compounds is high-temperature incineration in a licensed facility equipped with appropriate emission controls.[2][3]
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and, if available, the manufacturer's Safety Data Sheet.
References
Personal protective equipment for handling Ethyl 2-amino-5-bromonicotinate
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 2-amino-5-bromonicotinate (CAS No. 433226-06-3), tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound. This information is compiled from safety data sheets of closely related compounds and general chemical safety guidelines.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended for splash protection.[2] For prolonged contact, consider heavier-duty gloves and refer to manufacturer-specific breakthrough time data. Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. For larger quantities or significant splash risk, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Not typically required under normal use conditions with adequate ventilation.[1] If dust or aerosols are generated and ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number (433226-06-3), and hazard warnings.[3]
-
Transport the chemical in a secondary container to the designated storage area.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Some sources recommend storage at -20°C for maximum stability.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
3. Preparation and Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling the chemical.[4]
-
Do not eat, drink, or smoke in the handling area.
4. In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][4]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area and clean the spill site once the material has been removed.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
1. Waste Collection:
-
Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in designated, clearly labeled hazardous waste containers.
-
Do not mix with other waste streams unless explicitly permitted.
2. Disposal Procedure:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[4]
-
The empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Do not dispose of the material down the drain or in general trash.
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
